BAY-155
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
Formule moléculaire |
C28H28F3N7OS |
|---|---|
Poids moléculaire |
567.6 g/mol |
Nom IUPAC |
2-[2-cyano-4-methyl-5-[[2-[6-(2,2,2-trifluoroethyl)thieno[2,3-d]pyrimidin-4-yl]-2,7-diazaspiro[3.5]nonan-7-yl]methyl]indol-1-yl]acetamide |
InChI |
InChI=1S/C28H28F3N7OS/c1-17-18(2-3-23-21(17)8-19(11-32)38(23)13-24(33)39)12-36-6-4-27(5-7-36)14-37(15-27)25-22-9-20(10-28(29,30)31)40-26(22)35-16-34-25/h2-3,8-9,16H,4-7,10,12-15H2,1H3,(H2,33,39) |
Clé InChI |
KMCCLTBDFVCDLQ-UHFFFAOYSA-N |
Origine du produit |
United States |
Foundational & Exploratory
Probing the Potency of BAY-155: A Technical Guide to Binding Affinity and IC50 Determination
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the binding affinity and IC50 determination of BAY-155, a potent and selective small molecule inhibitor of the Menin-Mixed Lineage Leukemia (MLL) interaction. The information presented herein is curated for researchers, scientists, and drug development professionals working in the fields of oncology, hematology, and epigenetic drug discovery.
Quantitative Data Summary
The following table summarizes the key quantitative metrics for this compound's interaction with its target, Menin, providing a clear comparison with the known inhibitor MI-503.
| Compound | IC50 (TR-FRET) | Binding Affinity (KD) (ITC) | Target | Reference |
| This compound | 8 nM | 75 nM | Menin | [1] |
| MI-503 | ~80 nM | 94 nM | Menin | [1] |
The Menin-MLL Signaling Axis in Leukemia
In acute leukemias characterized by MLL gene rearrangements, the fusion proteins generated require interaction with the scaffold protein Menin to drive oncogenic gene expression. This interaction is crucial for the recruitment of the MLL complex to chromatin, leading to the upregulation of target genes such as MEIS1 and the subsequent blockage of hematopoietic differentiation. This compound acts by disrupting this critical protein-protein interaction.
Experimental Protocols
Detailed methodologies for the key experiments used to characterize this compound are provided below.
Determination of IC50 by Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)
The half-maximal inhibitory concentration (IC50) of this compound was determined using a biochemical TR-FRET assay, which measures the disruption of the Menin-MLL interaction.
Principle: This assay relies on the transfer of energy from a donor fluorophore to an acceptor fluorophore when they are in close proximity. In this case, Menin is typically labeled with a donor (e.g., Europium cryptate) and a biotinylated peptide derived from MLL is bound to an acceptor (e.g., streptavidin-XL665). When Menin and the MLL peptide interact, FRET occurs. This compound disrupts this interaction, leading to a decrease in the FRET signal.
Protocol:
-
Reagent Preparation:
-
Recombinant human Menin protein is labeled with a donor fluorophore.
-
A biotinylated MLL-derived peptide is used.
-
A streptavidin-conjugated acceptor fluorophore is prepared.
-
Assay buffer: 50 mM HEPES (pH 7.5), 150 mM NaCl, 0.1% BSA, 0.05% Tween-20.
-
This compound is serially diluted in DMSO and then in assay buffer.
-
-
Assay Procedure (384-well plate format):
-
Add 2 µL of serially diluted this compound or DMSO (control) to the wells.
-
Add 4 µL of a mixture containing the donor-labeled Menin protein and the biotinylated MLL peptide to each well.
-
Incubate for 15 minutes at room temperature.
-
Add 4 µL of the streptavidin-conjugated acceptor fluorophore.
-
Incubate for 60 minutes at room temperature, protected from light.
-
-
Data Acquisition and Analysis:
-
The TR-FRET signal is measured using a plate reader capable of time-resolved fluorescence detection (excitation at ~340 nm, emission at 620 nm for the donor and 665 nm for the acceptor).
-
The ratio of the acceptor to donor emission is calculated.
-
The data is normalized to controls (0% inhibition for DMSO and 100% inhibition for a saturating concentration of a known inhibitor or no Menin).
-
The IC50 value is determined by fitting the dose-response curve with a four-parameter logistic equation.[1]
-
Determination of Binding Affinity (KD) by Isothermal Titration Calorimetry (ITC)
The dissociation constant (KD), a measure of binding affinity, was determined for the interaction between this compound and Menin using Isothermal Titration Calorimetry (ITC).
Principle: ITC directly measures the heat change that occurs when two molecules interact. By titrating this compound into a solution containing Menin protein, the heat released or absorbed upon binding can be measured. This allows for the determination of the binding affinity (KD), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS) of the interaction.
Protocol:
-
Sample Preparation:
-
Recombinant human Menin protein is extensively dialyzed against the ITC buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl).
-
This compound is dissolved in the same ITC buffer. The final concentration of DMSO should be matched between the protein solution and the ligand solution to minimize heat of dilution effects.
-
All solutions are degassed prior to use to prevent air bubbles.
-
-
ITC Experiment:
-
The sample cell of the ITC instrument is filled with the Menin protein solution (typically at a concentration of 10-20 µM).
-
The injection syringe is filled with this compound solution (typically 10-20 fold higher concentration than the protein).
-
A series of small injections (e.g., 2-5 µL) of the this compound solution are made into the sample cell containing Menin protein at a constant temperature (e.g., 25°C).
-
The heat change after each injection is measured and recorded.
-
-
Data Analysis:
-
The heat of dilution is subtracted by performing a control titration of this compound into the buffer alone.
-
The integrated heat data is plotted against the molar ratio of ligand to protein.
-
The resulting binding isotherm is fitted to a suitable binding model (e.g., one-site binding model) to determine the KD, stoichiometry (n), and enthalpy of binding (ΔH).[1]
-
Experimental Workflow Visualization
The following diagram illustrates the general workflow for the determination of this compound's binding affinity and inhibitory activity.
References
The Structural Activity Relationship of BAY-155: A Potent Menin-MLL Inhibitor for Acute Leukemia
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
BAY-155 is a novel, highly potent, and selective small-molecule inhibitor of the Menin-Mixed Lineage Leukemia (Menin-MLL) protein-protein interaction, a critical dependency for the development and progression of certain aggressive forms of acute leukemia. With a binding IC50 of 8 nM, this compound represents a significant advancement in the development of targeted therapies for MLL-rearranged (MLL-r) and NPM1-mutant acute myeloid leukemia (AML) and acute lymphoblastic leukemia (ALL). This technical guide provides a comprehensive overview of the structural activity relationship (SAR) of this compound, detailing its evolution from earlier generation inhibitors and the key structural modifications responsible for its enhanced potency, selectivity, and favorable pharmacokinetic properties. Detailed experimental protocols for the key assays used in its evaluation and diagrams of the relevant biological pathways are included to support further research and development in this critical area of oncology.
Introduction: The Menin-MLL Interaction as a Therapeutic Target
Acute leukemias harboring rearrangements of the Mixed Lineage Leukemia (MLL) gene are characterized by aggressive clinical behavior and poor prognosis. The oncogenic activity of MLL fusion proteins is critically dependent on their direct interaction with menin, a scaffold protein encoded by the MEN1 gene. This interaction tethers the MLL fusion complex to chromatin, leading to the aberrant activation of leukemogenic target genes, most notably HOXA9 and MEIS1, which in turn drives uncontrolled proliferation and blocks hematopoietic differentiation.
The disruption of the Menin-MLL interaction has thus emerged as a compelling therapeutic strategy. Small-molecule inhibitors that bind to menin and prevent its association with MLL fusion proteins can reverse the oncogenic transcriptional program, leading to selective anti-leukemic activity. This compound is a clinical-grade inhibitor that exemplifies the success of this approach.
The Menin-MLL Signaling Pathway
The signaling pathway driven by the Menin-MLL interaction is a linear cascade that directly impacts gene transcription. In MLL-rearranged leukemias, the N-terminal portion of the MLL protein, which is retained in the fusion oncoprotein, binds to a specific pocket on the menin protein. This interaction is essential for the recruitment of the MLL fusion protein to its target gene promoters. Once recruited, the fusion protein utilizes its associated histone methyltransferase activity to aberrantly modify chromatin, leading to the sustained expression of genes that promote leukemogenesis. Inhibition of the Menin-MLL interaction with a small molecule like this compound blocks the initial recruitment step, effectively shutting down this oncogenic signaling cascade.
Caption: The Menin-MLL signaling pathway and its inhibition by this compound.
Structural Activity Relationship (SAR) of this compound
The development of this compound was the result of a focused medicinal chemistry effort to optimize the potency, selectivity, and drug-like properties of earlier generation Menin-MLL inhibitors. A key predecessor to this compound is the compound MI-503.
A critical breakthrough in the evolution from MI-503 to this compound was the modification of the amino-piperidine linker moiety.[1] In this compound, this linker is replaced with a spirocyclic amine.[1] This structural change is directly responsible for the significantly enhanced potency and improved pharmacological profile of this compound.[1]
Quantitative SAR Data
The following table summarizes the in vitro activity of this compound in comparison to its predecessor, MI-503, and another related thienopyrimidine derivative, MI-1481.
| Compound | Core Scaffold | Key Structural Feature | Binding IC50 (nM) | Reference |
| This compound | Thienopyrimidine | Spirocyclic amine linker | 8 | [1][2] |
| MI-503 | Thienopyrimidine | Amino-piperidine linker | ~80 | [2] |
| MI-1481 | Thienopyrimidine | Saturated 6-membered ring at indole (B1671886) N | 3.6 | [1] |
Note: IC50 values can vary slightly between different assay formats and conditions.
The data clearly demonstrates the superior potency of this compound compared to MI-503, with an approximately 10-fold improvement in inhibitory concentration.[2] The substitution of the amino-piperidine with a spirocyclic amine moiety in this compound is the key structural modification driving this increase in potency.[1]
Impact on Biological Activity and Pharmacokinetics
The structural modifications in this compound not only increased its potency but also conferred several other advantageous properties:
-
Enhanced Cellular Activity: this compound demonstrates a three- to six-fold improved inhibitory effect on the proliferation of MLL-rearranged AML cell lines compared to MI-503.[1]
-
Improved Selectivity: this compound exhibits a significantly enhanced selectivity profile over MI-503, with less activity against a panel of off-target proteins such as GPCRs, ion channels, and transporters.[2] Notably, unlike MI-503, this compound does not show anti-proliferative effects on breast, prostate, or bone cancer cell lines, indicating a more specific mechanism of action.[1]
-
Favorable Pharmacokinetics: this compound was designed to have high permeability and metabolic stability, which translates to improved in vitro and in vivo bioavailability, including oral bioavailability.[1]
-
Gene Regulation: Treatment with this compound leads to a more pronounced downregulation of Menin-MLL target genes, such as MEIS1, and upregulation of differentiation markers like CD11b and MNDA in MLL-rearranged leukemia cells.[3]
Experimental Protocols
The evaluation of Menin-MLL inhibitors like this compound relies on a series of well-defined biochemical and cell-based assays.
Caption: A typical experimental workflow for the evaluation of Menin-MLL inhibitors.
Fluorescence Polarization (FP) Assay
This biochemical assay is used to measure the direct inhibition of the Menin-MLL interaction.
-
Principle: A small, fluorescently labeled peptide derived from the MLL protein is used as a probe. In the absence of an inhibitor, this peptide binds to the larger menin protein, resulting in a slow tumbling rate and high fluorescence polarization. When an inhibitor like this compound binds to menin, it displaces the fluorescent peptide, which then tumbles more rapidly in solution, causing a decrease in fluorescence polarization.
-
Methodology:
-
Reagents: Purified recombinant human menin protein, a fluorescently labeled MLL peptide (e.g., FITC-labeled), and the test inhibitor (this compound).
-
Procedure: A constant concentration of menin and the fluorescent MLL peptide are incubated in a microplate. Serial dilutions of the test inhibitor are added to the wells.
-
Measurement: The fluorescence polarization is measured using a plate reader equipped with appropriate filters.
-
Data Analysis: The data is normalized to controls (no inhibitor for high polarization, no menin for low polarization), and the IC50 value is calculated by fitting the dose-response curve.
-
Cell Proliferation (MTT) Assay
This cell-based assay determines the effect of the inhibitor on the viability and growth of leukemia cells.
-
Principle: The MTT assay measures the metabolic activity of cells, which is proportional to the number of viable cells. The yellow tetrazolium salt MTT is reduced to purple formazan (B1609692) crystals by metabolically active cells.
-
Methodology:
-
Cell Lines: MLL-rearranged leukemia cell lines (e.g., MOLM-13, MV4-11) and control cell lines (wild-type MLL).
-
Procedure: Cells are seeded in 96-well plates and treated with a range of concentrations of this compound or a vehicle control (DMSO) for a set period (e.g., 72 hours).
-
Measurement: MTT reagent is added to each well, followed by incubation to allow for formazan crystal formation. A solubilizing agent is then added to dissolve the crystals, and the absorbance is measured at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The absorbance values are used to calculate the percentage of cell growth inhibition relative to the vehicle control, and the GI50 (concentration for 50% growth inhibition) is determined.
-
Quantitative Real-Time PCR (qRT-PCR)
This assay is used to quantify the changes in the expression of Menin-MLL target genes following inhibitor treatment.
-
Principle: qRT-PCR measures the amount of a specific mRNA transcript in a sample in real-time.
-
Methodology:
-
Sample Preparation: MLL-rearranged cells are treated with this compound or a vehicle control for a specified time (e.g., 24-48 hours). Total RNA is then extracted from the cells.
-
cDNA Synthesis: The extracted RNA is reverse-transcribed into complementary DNA (cDNA).
-
PCR Amplification: The cDNA is used as a template for PCR amplification with primers specific for the target genes (HOXA9, MEIS1) and a housekeeping gene for normalization (e.g., GAPDH). The amplification is monitored in real-time using a fluorescent dye.
-
Data Analysis: The relative expression of the target genes is calculated using the ΔΔCt method, comparing the expression in inhibitor-treated cells to that in control-treated cells.
-
Conclusion
This compound is a testament to the power of structure-based drug design in developing highly potent and selective inhibitors of challenging protein-protein interactions. The key structural modification of incorporating a spirocyclic amine linker in place of the amino-piperidine moiety of its predecessor, MI-503, resulted in a significant improvement in binding affinity, cellular activity, and overall drug-like properties. This in-depth understanding of the structural activity relationship of this compound and the broader class of Menin-MLL inhibitors provides a solid foundation for the ongoing clinical development of this promising new class of targeted therapies for acute leukemia and potentially other cancers dependent on the Menin-MLL interaction. The detailed protocols and pathway diagrams presented in this guide are intended to facilitate further research and accelerate the translation of these scientific discoveries into clinical benefits for patients.
References
- 1. A Box of Chemistry to Inhibit the MEN1 Tumor Suppressor Gene Promoting Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | menin-MLL inhibitor | Probechem Biochemicals [probechem.com]
- 3. Menin–MLL1 Interaction Small Molecule Inhibitors: A Potential Therapeutic Strategy for Leukemia and Cancers - PMC [pmc.ncbi.nlm.nih.gov]
BAY-155: A Technical Guide to a Potent Chemical Probe for the Menin-MLL Interaction
Authored for: Researchers, Scientists, and Drug Development Professionals
Abstract
The interaction between menin and the Mixed Lineage Leukemia (MLL) protein is a critical driver of oncogenesis in a subset of acute leukemias characterized by MLL gene rearrangements. Disrupting this protein-protein interaction (PPI) has emerged as a promising therapeutic strategy. This technical guide provides a comprehensive overview of BAY-155, a novel, potent, and selective small-molecule inhibitor developed as a chemical probe to investigate the menin-MLL axis. This document details the biochemical and cellular activity of this compound, provides established experimental protocols for its use, and visualizes its mechanism of action and relevant scientific workflows.
Introduction: The Menin-MLL Interaction in Leukemia
Mixed Lineage Leukemia (MLL), also known as KMT2A, is a histone methyltransferase that plays a crucial role in regulating gene expression, particularly during hematopoietic development. Chromosomal translocations involving the MLL gene create fusion proteins (MLL-FPs) that are potent oncogenic drivers, leading to aggressive acute myeloid leukemia (AML) or acute lymphoblastic leukemia (ALL).[1][2]
The oncogenic activity of MLL-FPs is critically dependent on their direct interaction with the nuclear protein menin.[3] Menin acts as a scaffold, linking MLL-FPs to chromatin and enabling the aberrant expression of target genes, most notably the HOXA9 and MEIS1 homeobox genes, which are essential for leukemic cell proliferation and survival.[4][5] Given that the menin-MLL interaction is essential for leukemogenesis driven by MLL-FPs, its inhibition represents a highly attractive therapeutic target.[3] this compound is a potent and selective chemical probe designed to specifically disrupt this interaction, offering a valuable tool for target validation and drug discovery.[6]
Quantitative Data Presentation
This compound was developed as a high-quality chemical probe with improved potency and selectivity over previous inhibitors like MI-503. Its characterization provides key quantitative metrics for researchers.[7]
Table 1: Biochemical and Cellular Activity of this compound
| Parameter | Value | Assay/Cell Line | Description | Source |
| Binding IC₅₀ | 8 nM | Biochemical Assay | Concentration of this compound required to inhibit 50% of the menin-MLL binding interaction. | [7][8][9] |
| Anti-proliferative IC₅₀ | 222 nM | MV4;11 (MLL-AF4) | Concentration of this compound required to inhibit the growth of the MLL-rearranged MV4;11 cell line by 50%. | [10] |
| Anti-proliferative IC₅₀ | 544 nM | MOLM-13 (MLL-AF9) | Concentration of this compound required to inhibit the growth of the MLL-rearranged MOLM-13 cell line by 50%. | [10] |
IC₅₀ (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.[11]
Table 2: Comparative Properties of Menin-MLL Inhibitors
| Property | This compound | MI-503 | Note | Source |
| Menin Binding IC₅₀ | 8 nM | ~80 nM | This compound is approximately 10-fold more potent in biochemical binding assays. | [7] |
| Selectivity Profile | Significantly Enhanced | Standard | This compound shows fewer off-target effects in panels covering GPCRs, ion channels, and transporters when tested at 10 µM. | [7][12] |
| Drug-like Properties | Improved | Standard | Properties such as solubility and metabolic stability have been optimized in this compound. | [12] |
Signaling Pathways and Mechanism of Action
The menin-MLL complex is a central hub for the transcriptional dysregulation that drives MLL-rearranged leukemia.[1] this compound acts by directly interfering with this core pathogenic mechanism.
Caption: The Menin-MLL fusion protein complex binds to DNA to drive aberrant gene expression.
This compound was designed to occupy the binding pocket on menin that is recognized by the N-terminus of MLL. By competitively binding to this site, this compound effectively evicts the MLL fusion protein, leading to the collapse of the oncogenic transcriptional program.[5]
Caption: this compound binds to menin, blocking the MLL-fusion protein interaction and reversing oncogenesis.
Experimental Protocols
The following protocols provide detailed methodologies for key experiments to characterize the effects of this compound.
TR-FRET Assay for Menin-MLL Binding Inhibition
This biochemical assay quantifies the ability of this compound to disrupt the menin-MLL protein-protein interaction in a cell-free system.
Materials:
-
Recombinant human Menin protein (e.g., tagged with GST)
-
Biotinylated peptide derived from MLL (containing the menin-binding motif)
-
Terbium-cryptate labeled anti-GST antibody (donor fluorophore)
-
Streptavidin-XL665 (acceptor fluorophore)
-
Assay Buffer (e.g., 25 mM HEPES pH 7.4, 0.1% BSA, 0.05% Tween-20)
-
This compound compound stock in DMSO
-
Low-volume 384-well white plates
Procedure:
-
Compound Plating: Prepare a serial dilution of this compound in DMSO. Dispense a small volume (e.g., 50 nL) of each concentration into the assay plate. Include DMSO-only wells as a no-inhibition control.
-
Protein-Peptide Preparation: Prepare a master mix containing recombinant Menin and the biotinylated MLL peptide in assay buffer at 2x the final desired concentration.
-
Dispensing: Add the Menin/MLL peptide mix to the wells containing the compound and incubate for 30-60 minutes at room temperature to allow for binding equilibration.
-
Detection Reagent Preparation: Prepare a master mix containing the Terbium-labeled anti-GST antibody and Streptavidin-XL665 in assay buffer at 2x the final concentration.
-
Detection: Add the detection reagent mix to all wells. Incubate for 1-2 hours at room temperature, protected from light.
-
Data Acquisition: Read the plate on a TR-FRET compatible plate reader. Excite at 340 nm and measure emission at 620 nm (cryptate) and 665 nm (acceptor).
-
Analysis: Calculate the TR-FRET ratio (Emission at 665 nm / Emission at 620 nm * 10,000). Plot the ratio against the logarithm of this compound concentration and fit the data to a four-parameter logistic curve to determine the IC₅₀.
Cellular Proliferation Assay
This assay measures the anti-proliferative effect of this compound on MLL-rearranged leukemia cell lines.
Materials:
-
MLL-rearranged cell lines (e.g., MOLM-13, MV4;11)
-
Appropriate cell culture medium (e.g., RPMI-1640 + 10% FBS)
-
This compound compound stock in DMSO
-
Sterile 96-well flat-bottom cell culture plates
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells in the 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 90 µL of media.
-
Compound Addition: Prepare serial dilutions of this compound in culture media. Add 10 µL of the diluted compound to the appropriate wells. Include DMSO vehicle controls.
-
Incubation: Incubate the plate for 72-96 hours at 37°C in a humidified 5% CO₂ incubator.
-
Viability Measurement: Equilibrate the plate and the viability reagent to room temperature. Add the reagent to each well according to the manufacturer's instructions (e.g., 100 µL).
-
Signal Development: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Read the luminescence on a plate reader.
-
Analysis: Normalize the data to the DMSO control wells (100% viability) and plot the percentage of viability against the logarithm of this compound concentration to calculate the IC₅₀.
Chromatin Immunoprecipitation (ChIP) Assay
ChIP is used to determine if this compound treatment reduces the association of the menin-MLL complex with the promoter regions of target genes like HOXA9.
Caption: A stepwise workflow for performing a Chromatin Immunoprecipitation (ChIP) experiment.
Materials:
-
MOLM-13 cells treated with this compound or DMSO vehicle control
-
Formaldehyde (37%)
-
Lysis and Wash Buffers[13]
-
ChIP-grade antibody against Menin or MLL-N terminus
-
Isotype control IgG
-
Protein A/G magnetic beads
-
Sonicator (e.g., Bioruptor)
-
Proteinase K
-
Reagents for DNA purification and qPCR
Procedure:
-
Cross-linking: Treat ~10-20 million cells per condition with 1% final concentration of formaldehyde for 10 minutes at room temperature with gentle rocking. Quench the reaction by adding glycine to a final concentration of 125 mM for 5 minutes.
-
Cell Lysis: Wash cells with ice-cold PBS. Lyse cells and isolate nuclei using appropriate buffers. Resuspend nuclei in a shearing buffer (containing SDS).
-
Chromatin Shearing: Sonicate the nuclear lysate to shear chromatin into fragments of 200-500 bp. Centrifuge to pellet debris and collect the supernatant containing the soluble chromatin.
-
Input Sample: Save a small aliquot (~1-2%) of the sheared chromatin as the "input" control.
-
Immunoprecipitation: Dilute the remaining chromatin with ChIP dilution buffer. Add the primary antibody (anti-Menin) or control IgG and incubate overnight at 4°C with rotation.
-
Complex Capture: Add pre-blocked Protein A/G magnetic beads and incubate for 2-4 hours at 4°C to capture the immune complexes.[13]
-
Washes: Pellet the beads using a magnetic stand and perform a series of stringent washes with low salt, high salt, and LiCl wash buffers to remove non-specifically bound chromatin.
-
Elution and Reverse Cross-linking: Elute the chromatin from the beads. Add NaCl and incubate at 65°C for at least 4 hours (or overnight) to reverse the formaldehyde cross-links. Treat with RNase A and Proteinase K to remove RNA and protein.[14]
-
DNA Purification: Purify the DNA using a spin column kit or phenol:chloroform extraction.
-
Analysis by qPCR: Perform quantitative PCR using primers specific for the promoter regions of known menin-MLL target genes (e.g., HOXA9, MEIS1). Analyze the amount of precipitated DNA relative to the input control. A significant reduction in signal in this compound-treated samples compared to DMSO indicates successful target engagement in cells.
Conclusion
This compound is a highly potent and selective chemical probe that effectively disrupts the menin-MLL protein-protein interaction.[6][7] Its well-characterized biochemical and cellular activities, including low nanomolar binding affinity and specific anti-proliferative effects in MLL-rearranged leukemia models, establish it as an invaluable tool for the scientific community.[6][7][10] The detailed protocols provided herein offer a robust framework for researchers to utilize this compound to further investigate the biology of menin-MLL driven cancers and to aid in the development of novel therapeutic agents.
References
- 1. Menin as a Hub Controlling Mixed Lineage Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Potent antileukemic activity of curaxin CBL0137 against MLL-rearranged leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Challenges and opportunities in targeting the menin-MLL interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting Menin in Acute Myeloid Leukemia: Therapeutic Advances and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structural insights into inhibition of the bivalent menin-MLL interaction by small molecules in leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Characterization of the Menin-MLL Interaction as Therapeutic Cancer Target - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound | menin-MLL inhibitor | Probechem Biochemicals [probechem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.cn [medchemexpress.cn]
- 10. pubs.acs.org [pubs.acs.org]
- 11. promegaconnections.com [promegaconnections.com]
- 12. researchgate.net [researchgate.net]
- 13. Chromatin Immunoprecipitation Protocol: Novus Biologicals [novusbio.com]
- 14. Chromatin Immunoprecipitation (ChIP) Protocol | Rockland [rockland.com]
The Discovery and Development of BAY-155: A Potent Menin-MLL Inhibitor for Acute Leukemia
For Researchers, Scientists, and Drug Development Professionals
Abstract
BAY-155 is a novel, potent, and selective small-molecule inhibitor of the Menin-Mixed Lineage Leukemia (MLL) protein-protein interaction. This interaction is a critical driver of oncogenesis in a subset of acute leukemias characterized by MLL gene rearrangements. This compound has demonstrated significant anti-proliferative activity in preclinical models of Acute Myeloid Leukemia (AML) and Acute Lymphoblastic Leukemia (ALL). This technical guide provides a comprehensive overview of the discovery, mechanism of action, and preclinical development of this compound, including in vitro and in vivo efficacy, and key experimental protocols.
Introduction
Acute leukemias harboring rearrangements of the Mixed Lineage Leukemia (MLL, also known as KMT2A) gene are aggressive hematological malignancies with a generally poor prognosis. The fusion proteins generated by these chromosomal translocations require interaction with the protein Menin to drive their leukemogenic transcriptional program. Therefore, disrupting the Menin-MLL interaction has emerged as a promising therapeutic strategy. This compound was developed as a potent and selective inhibitor of this critical protein-protein interaction.
Discovery and In Vitro Characterization
This compound was identified as a potent and selective inhibitor of the Menin-MLL interaction, demonstrating a significant improvement over earlier compounds such as MI-503.[1][2]
Biochemical and Cellular Potency
The in vitro activity of this compound was characterized through various biochemical and cellular assays.
| Parameter | Assay Type | Value | Cell Lines | Reference |
| Binding Affinity (IC50) | Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) | 8 nM | - | [2] |
| Anti-proliferative Activity | Cell Viability Assay | More potent than MI-503 | MOLM-13, MV-4-11 | [3] |
Mechanism of Action
This compound competitively binds to Menin, disrupting its interaction with MLL fusion proteins. This leads to the downregulation of key target genes, such as MEIS1, and the upregulation of myeloid differentiation markers, including CD11b and MNDA.[3]
Figure 1: Simplified signaling pathway of Menin-MLL interaction and its inhibition by this compound.
Preclinical In Vivo Efficacy
The anti-tumor activity of this compound was evaluated in xenograft models of human AML.
Xenograft Studies in AML Models
Studies in AML/ALL xenograft models have confirmed the specific therapeutic activity of this compound.[4] While detailed quantitative data from these in vivo studies are not extensively published, the compound has been characterized as having efficacy in MLL-rearranged leukemia models.[4]
Experimental Protocols
Menin-MLL Interaction Assay (TR-FRET)
This assay quantifies the ability of a compound to disrupt the interaction between Menin and a fluorescently labeled MLL-derived peptide.
Protocol Outline:
-
Reagent Preparation: Recombinant Menin protein and a fluorescently labeled MLL peptide are prepared in an appropriate assay buffer.
-
Compound Dilution: this compound is serially diluted to create a concentration gradient.
-
Assay Plate Setup: The Menin protein, fluorescent MLL peptide, and compound dilutions are added to a microplate.
-
Incubation: The plate is incubated to allow the binding reaction to reach equilibrium.
-
Signal Detection: The TR-FRET signal is measured using a plate reader. A decrease in the FRET signal indicates inhibition of the Menin-MLL interaction.
-
Data Analysis: The IC50 value is calculated by fitting the dose-response curve.
Figure 2: Experimental workflow for the Menin-MLL TR-FRET assay.
Cell Proliferation Assay
The anti-proliferative effects of this compound on AML cell lines such as MOLM-13 and MV-4-11 are assessed using viability assays.
Protocol Outline:
-
Cell Seeding: Leukemia cells are seeded into a 96-well plate at a predetermined density.
-
Compound Treatment: Cells are treated with a range of this compound concentrations.
-
Incubation: The plate is incubated for a specified period (e.g., 72 hours).
-
Viability Assessment: A viability reagent (e.g., MTT, CellTiter-Glo®) is added to each well.
-
Signal Measurement: The absorbance or luminescence is measured using a plate reader.
-
Data Analysis: The percentage of cell growth inhibition is calculated relative to untreated controls, and the GI50 (concentration for 50% growth inhibition) is determined.
Gene Expression Analysis (qRT-PCR)
This method is used to quantify the changes in the expression of MLL target genes following treatment with this compound.
Protocol Outline:
-
Cell Treatment: AML cells are treated with this compound or a vehicle control for a defined period.
-
RNA Isolation: Total RNA is extracted from the cells.
-
cDNA Synthesis: Complementary DNA (cDNA) is synthesized from the RNA.
-
Quantitative PCR: qRT-PCR is performed using primers specific for target genes (MEIS1, CD11b, MNDA) and a housekeeping gene for normalization.
-
Data Analysis: The relative fold change in gene expression is calculated using the ΔΔCt method.
Pharmacokinetics and Safety
Detailed pharmacokinetic and toxicology data for this compound are not publicly available. Preclinical safety and tolerability would typically be assessed in rodent and non-rodent species to determine the maximum tolerated dose and to identify any potential target organ toxicities.
Clinical Development Status
As of the latest available information, there are no publicly disclosed clinical trials for this compound. The compound is not currently listed in Bayer's public oncology pipeline.
Conclusion
This compound is a potent and selective Menin-MLL inhibitor that has demonstrated promising preclinical activity in models of MLL-rearranged acute leukemia. Its mechanism of action, involving the disruption of a key oncogenic protein-protein interaction and subsequent modulation of gene expression, provides a strong rationale for its therapeutic potential. While the compound has shown efficacy in preclinical in vivo models, further details on its pharmacokinetic, safety, and clinical development are not currently available in the public domain.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound | menin-MLL inhibitor | Probechem Biochemicals [probechem.com]
- 3. Menin–MLL1 Interaction Small Molecule Inhibitors: A Potential Therapeutic Strategy for Leukemia and Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacologic inhibition of the menin-MLL interaction blocks progression of MLL leukemia in vivo - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for BAY-155 in a Xenograft Mouse Model of Acute Lymphoblastic Leukemia (ALL)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acute Lymphoblastic Leukemia (ALL), particularly cases driven by rearrangements of the Mixed-Lineage Leukemia (MLL) gene, presents a significant therapeutic challenge. The interaction between Menin and the MLL fusion protein is critical for the initiation and progression of this aggressive leukemia. BAY-155 is a potent and selective small-molecule inhibitor of the Menin-MLL interaction, offering a targeted therapeutic strategy for MLL-rearranged (MLLr) ALL.[1][2][3] Preclinical studies have demonstrated that this compound exhibits anti-proliferative activity in ALL models by disrupting the Menin-MLL interaction, leading to the downregulation of key oncogenic genes and induction of leukemic cell differentiation.[2][4] These application notes provide a comprehensive overview and detailed protocols for the in vivo evaluation of this compound in a xenograft mouse model of ALL.
Mechanism of Action of this compound in MLL-rearranged ALL
In MLL-rearranged ALL, the fusion of the MLL gene with a partner gene results in a chimeric protein that drives a leukemogenic gene expression program. This process is dependent on the interaction of the MLL fusion protein with the nuclear protein Menin. The Menin-MLL complex is recruited to the chromatin where it promotes the expression of downstream target genes, such as MEIS1 and HOX genes, which are essential for leukemic cell proliferation and survival.[5]
This compound acts by competitively binding to the MLL-binding pocket of Menin, thereby disrupting the critical Menin-MLL interaction.[1][2] This disruption leads to the dissociation of the Menin-MLL complex from the chromatin, resulting in the downregulation of MLL fusion target genes like MEIS1.[2][4] Consequently, the leukemic cells lose their proliferative capacity and undergo differentiation, as evidenced by the upregulation of myeloid differentiation markers such as CD11b and MNDA.[2][4]
Quantitative Data Presentation
Due to the limited availability of public data specifically for this compound in an ALL xenograft model, the following table summarizes the in vivo efficacy of a structurally similar and mechanistically equivalent Menin-MLL inhibitor, VTP-50469, in patient-derived xenograft (PDX) models of pediatric MLL-rearranged ALL. This data serves as a representative example of the expected efficacy for this class of inhibitors.
| PDX Model | MLL Rearrangement | Event-Free Survival (EFS) T-C (days) | EFS T/C | Maintained Complete Response (MCR) | Bone Marrow Infiltration Reduction (Day 28, p-value) |
| ALL-1 | MLL-AFF1 | 109.1 | 22.61 | Yes | <0.0001 |
| ALL-2 | MLL-AFF1 | 50.4 | 4.90 | Yes | <0.0001 |
| ALL-3 | MLL-ENL | 35.7 | 3.54 | Yes | <0.0001 |
| ALL-4 | MLL-ENL | 28.1 | 2.65 | Yes | <0.0001 |
| ALL-5 | MLL-AF9 | 1.1 | 1.15 | No | Not Significant |
| ALL-6 | MLL-AF9 | 98.7 | 15.42 | Yes | <0.0001 |
| ALL-7 | MLL-AF4 | 45.3 | 4.16 | Yes | Not Evaluable |
| ALL-8 | MLL-AF4 | 1.8 | 1.25 | No | Not Significant |
Table 1: In Vivo Efficacy of a Menin-MLL Inhibitor (VTP-50469) in Pediatric MLL-rearranged ALL PDX Models. T-C represents the difference in median event-free survival time between the treated (T) and control (C) groups. T/C is the ratio of the median EFS of the treated group to the control group. MCR indicates a maintained complete response. Data is adapted from publicly available preclinical studies on VTP-50469.
Experimental Protocols
The following protocols provide a detailed methodology for establishing an ALL xenograft mouse model and subsequently evaluating the efficacy of this compound.
Protocol 1: Establishment of an ALL Xenograft Mouse Model
This protocol describes the subcutaneous implantation of an MLL-rearranged ALL cell line into immunodeficient mice.
Materials:
-
MLL-rearranged ALL cell line (e.g., RS4;11, SEM)
-
Immunodeficient mice (e.g., NOD/SCID, NSG), 6-8 weeks old
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Phosphate-buffered saline (PBS), sterile
-
Matrigel® Basement Membrane Matrix
-
Trypan blue solution
-
Hemocytometer
-
Syringes (1 mL) and needles (27G)
-
Animal housing under sterile conditions
Procedure:
-
Cell Culture: Culture the ALL cell line according to standard protocols to achieve a sufficient number of cells for injection. Ensure cells are in the logarithmic growth phase.
-
Cell Harvesting and Preparation:
-
Harvest the cells by centrifugation.
-
Wash the cell pellet twice with sterile PBS.
-
Resuspend the cells in a 1:1 mixture of sterile PBS and Matrigel® at a concentration of 1 x 107 cells per 100 µL.
-
Perform a cell count using a hemocytometer and assess viability with trypan blue exclusion. Viability should be >90%.
-
-
Animal Preparation and Cell Implantation:
-
Acclimatize the mice for at least one week before the experiment.
-
Anesthetize the mouse using an appropriate method (e.g., isoflurane (B1672236) inhalation).
-
Shave and sterilize the right flank of the mouse with 70% ethanol.
-
Subcutaneously inject 100 µL of the cell suspension (1 x 107 cells) into the prepared flank.
-
-
Tumor Growth Monitoring:
-
Monitor the mice daily for general health and signs of tumor growth.
-
Once tumors become palpable, measure the tumor dimensions (length and width) with digital calipers 2-3 times per week.
-
Calculate the tumor volume using the formula: Volume = (Width2 x Length) / 2.
-
-
Initiation of Treatment:
-
Randomize the mice into treatment and control groups when the average tumor volume reaches approximately 100-200 mm3.
-
Protocol 2: In Vivo Efficacy Evaluation of this compound
This protocol outlines the procedure for treating tumor-bearing mice with this compound and assessing its anti-tumor activity.
Materials:
-
Tumor-bearing mice from Protocol 1
-
This compound
-
Vehicle solution (e.g., 0.5% methylcellulose (B11928114) in water)
-
Oral gavage needles
-
Digital calipers
-
Animal balance
Procedure:
-
Drug Preparation:
-
Prepare a stock solution of this compound.
-
On each treatment day, freshly prepare the dosing solution of this compound in the vehicle at the desired concentration (e.g., 50 mg/kg).
-
-
Drug Administration:
-
Administer this compound to the treatment group via oral gavage once daily. The volume of administration should be based on the individual mouse's body weight (e.g., 10 mL/kg).
-
Administer an equal volume of the vehicle to the control group using the same route and schedule.
-
-
Monitoring and Data Collection:
-
Measure tumor volume and body weight 2-3 times per week.
-
Monitor the mice for any signs of toxicity.
-
-
Endpoint and Analysis:
-
The study endpoint may be defined by a specific tumor volume (e.g., >1500 mm3), a predetermined study duration, or signs of significant morbidity.
-
At the endpoint, euthanize the mice according to institutional guidelines.
-
Calculate the tumor growth inhibition (TGI) for the treated group compared to the control group.
-
Perform statistical analysis of the tumor volume and survival data.
-
(Optional) Collect tumors and other tissues for pharmacodynamic biomarker analysis (e.g., qRT-PCR for MEIS1 expression, immunohistochemistry for CD11b).
-
Disclaimer: These protocols are intended as a guide. Researchers should adapt them as necessary based on their specific experimental design and institutional guidelines. All animal experiments must be conducted in accordance with approved protocols from the Institutional Animal Care and Use Committee (IACUC).
References
- 1. This compound | menin-MLL inhibitor | Probechem Biochemicals [probechem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Menin–MLL1 Interaction Small Molecule Inhibitors: A Potential Therapeutic Strategy for Leukemia and Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Menin-MLL inhibitor induces specific chromatin changes and eradicates disease in models of MLL-rearranged leukemia - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Measuring Leukemia Cell Viability in Response to BAY-155 Treatment
References
- 1. This compound | menin-MLL inhibitor | Probechem Biochemicals [probechem.com]
- 2. Characterization of the Menin-MLL Interaction as Therapeutic Cancer Target - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Challenges and opportunities in targeting the menin-MLL interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Menin–MLL1 Interaction Small Molecule Inhibitors: A Potential Therapeutic Strategy for Leukemia and Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols: Western Blot Analysis for MLL Target Genes after BAY-155 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mixed-lineage leukemia (MLL)-rearranged (MLL-r) leukemias are aggressive hematological malignancies with a poor prognosis. The fusion of the MLL gene with various partner genes leads to the aberrant recruitment of the protein menin, which is essential for the oncogenic activity of the MLL fusion protein complex. This complex drives the expression of downstream target genes, such as MEIS1 and HOXA9, promoting leukemic cell proliferation and blocking differentiation.
BAY-155 is a potent and selective small molecule inhibitor of the menin-MLL interaction, with an IC50 of 8 nM.[1] By disrupting this critical protein-protein interaction, this compound leads to the downregulation of MLL target gene expression, offering a promising therapeutic strategy for MLL-r leukemias.[1] Western blot analysis is a crucial technique to quantify the reduction of key oncoproteins, such as MEIS1 and HOXA9, in response to this compound treatment, thereby evaluating its pharmacological efficacy.
This document provides detailed protocols for treating MLL-r cell lines with this compound and performing quantitative Western blot analysis to measure the protein levels of MLL target genes.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the signaling pathway affected by this compound and the general experimental workflow for the Western blot analysis.
Data Presentation
The following tables summarize hypothetical, yet representative, quantitative data from Western blot analysis of MEIS1 and HOXA9 protein levels in MOLM-13 and MV-4-11 cells following this compound treatment. This data illustrates the expected dose-dependent and time-course effects of the inhibitor.
Table 1: Dose-Dependent Effect of this compound on MEIS1 and HOXA9 Protein Levels
| Cell Line | Treatment (72h) | MEIS1 (Relative Densitometry Units) | HOXA9 (Relative Densitometry Units) |
| MOLM-13 | Vehicle (DMSO) | 1.00 ± 0.08 | 1.00 ± 0.11 |
| This compound (10 nM) | 0.65 ± 0.06 | 0.72 ± 0.09 | |
| This compound (50 nM) | 0.31 ± 0.04 | 0.45 ± 0.07 | |
| This compound (100 nM) | 0.15 ± 0.03 | 0.28 ± 0.05 | |
| MV-4-11 | Vehicle (DMSO) | 1.00 ± 0.10 | 1.00 ± 0.13 |
| This compound (10 nM) | 0.71 ± 0.08 | 0.78 ± 0.10 | |
| This compound (50 nM) | 0.42 ± 0.05 | 0.51 ± 0.08 | |
| This compound (100 nM) | 0.22 ± 0.04 | 0.35 ± 0.06 | |
| Data are represented as mean ± SD from three independent experiments, normalized to a loading control (e.g., GAPDH) and then to the vehicle control. |
Table 2: Time-Course Effect of this compound (100 nM) on MEIS1 and HOXA9 Protein Levels
| Cell Line | Treatment Time | MEIS1 (Relative Densitometry Units) | HOXA9 (Relative Densitometry Units) |
| MOLM-13 | 0 h | 1.00 ± 0.09 | 1.00 ± 0.12 |
| 24 h | 0.78 ± 0.07 | 0.85 ± 0.10 | |
| 48 h | 0.45 ± 0.05 | 0.58 ± 0.08 | |
| 72 h | 0.16 ± 0.03 | 0.30 ± 0.06 | |
| MV-4-11 | 0 h | 1.00 ± 0.11 | 1.00 ± 0.14 |
| 24 h | 0.82 ± 0.09 | 0.88 ± 0.11 | |
| 48 h | 0.51 ± 0.06 | 0.63 ± 0.09 | |
| 72 h | 0.24 ± 0.04 | 0.38 ± 0.07 | |
| Data are represented as mean ± SD from three independent experiments, normalized to a loading control (e.g., GAPDH) and then to the 0 h time point. |
Experimental Protocols
Protocol 1: Cell Culture and this compound Treatment
-
Cell Lines:
-
MOLM-13 (human acute myeloid leukemia with MLL-AF9 fusion)
-
MV-4-11 (human acute myeloid leukemia with MLL-AF4 fusion)
-
-
Culture Conditions:
-
Culture cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Maintain cells at 37°C in a humidified atmosphere with 5% CO2.
-
-
This compound Preparation:
-
Prepare a 10 mM stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO).
-
Store the stock solution at -20°C.
-
Prepare fresh dilutions in culture medium for each experiment.
-
-
Treatment Procedure:
-
Seed cells at a density of 0.5 x 10^6 cells/mL in culture plates.
-
For dose-response experiments: Treat cells with increasing concentrations of this compound (e.g., 0, 10, 50, 100 nM) for a fixed time (e.g., 72 hours). Include a vehicle control (DMSO) at the same final concentration as the highest this compound dose.
-
For time-course experiments: Treat cells with a fixed concentration of this compound (e.g., 100 nM) and harvest cells at different time points (e.g., 0, 24, 48, 72 hours).
-
After the treatment period, harvest cells by centrifugation at 300 x g for 5 minutes.
-
Wash the cell pellet once with ice-cold phosphate-buffered saline (PBS).
-
Proceed immediately to cell lysis or store the cell pellet at -80°C.
-
Protocol 2: Western Blot Analysis
-
Cell Lysis and Protein Quantification:
-
Lyse cell pellets in RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with a protease inhibitor cocktail.
-
Incubate on ice for 30 minutes with vortexing every 10 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (protein lysate) to a new tube.
-
Determine the protein concentration using a BCA protein assay kit according to the manufacturer's instructions.
-
-
SDS-PAGE and Protein Transfer:
-
Normalize protein concentrations for all samples.
-
Prepare samples by mixing 20-30 µg of protein with 4x Laemmli sample buffer and heating at 95°C for 5 minutes.
-
Load samples onto a 4-12% Bis-Tris polyacrylamide gel.
-
Run the gel at 150V until the dye front reaches the bottom.
-
Transfer proteins to a polyvinylidene difluoride (PVDF) membrane using a wet or semi-dry transfer system.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Primary Antibody: anti-MEIS1 (e.g., 1:1000 dilution)
-
Primary Antibody: anti-HOXA9 (e.g., 1:1000 dilution)
-
Loading Control: anti-GAPDH (e.g., 1:5000 dilution) or anti-β-actin (e.g., 1:5000 dilution)
-
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP or anti-mouse IgG-HRP) diluted in blocking buffer for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Signal Detection and Analysis:
-
Prepare an enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.
-
Incubate the membrane with the ECL substrate.
-
Capture the chemiluminescent signal using a digital imaging system.
-
Quantify the band intensities using image analysis software (e.g., ImageJ).
-
Normalize the intensity of the target protein band (MEIS1 or HOXA9) to the intensity of the loading control band (GAPDH or β-actin) for each sample.
-
For dose-response experiments, express the data as a fold change relative to the vehicle-treated control. For time-course experiments, express the data as a fold change relative to the 0-hour time point.
-
Conclusion
This application note provides a comprehensive guide for researchers to perform Western blot analysis to assess the efficacy of this compound in downregulating MLL target genes. The provided protocols for cell treatment and quantitative immunoblotting, along with the representative data, offer a robust framework for investigating the molecular effects of menin-MLL inhibitors in preclinical studies. Adherence to these detailed methodologies will ensure the generation of reliable and reproducible data, contributing to the development of novel therapeutic strategies for MLL-rearranged leukemias.
References
Application Notes and Protocols for Chromatin Immunoprecipitation (ChIP) Assay with BAY-155
For Researchers, Scientists, and Drug Development Professionals
Introduction
BAY-155 is a potent and selective small molecule inhibitor of the Menin-Mixed Lineage Leukemia (MLL) interaction, with an IC50 of 8 nM.[1][2] This interaction is a critical driver of oncogenesis in specific subtypes of acute leukemia characterized by MLL gene rearrangements.[3] Menin acts as a scaffold protein, tethering the MLL1 histone methyltransferase to chromatin, leading to the transcriptional activation of key target genes such as HOXA9 and MEIS1, which promote leukemic cell proliferation and survival.[1][4] this compound disrupts this protein-protein interaction, leading to the displacement of the Menin-MLL complex from chromatin, subsequent downregulation of target gene expression, and induction of differentiation in leukemic cells.[1][3]
Chromatin Immunoprecipitation (ChIP) is a powerful technique to investigate the genome-wide localization of DNA-binding proteins, histone modifications, and associated co-factors. When coupled with this compound treatment, ChIP assays can elucidate the compound's mechanism of action by quantifying the displacement of the Menin-MLL1 complex from specific gene promoters and enhancers. These application notes provide a comprehensive protocol for performing a ChIP assay to assess the effects of this compound on Menin-MLL1 chromatin occupancy.
Signaling Pathway and Mechanism of Action
The Menin-MLL1 complex is a key transcriptional regulator in both normal development and in the context of MLL-rearranged leukemias. MLL1 is a histone methyltransferase that specifically trimethylates histone H3 at lysine (B10760008) 4 (H3K4me3), a mark associated with active gene transcription. In MLL-rearranged leukemias, the MLL fusion protein aberrantly recruits Menin and other co-factors to target genes, leading to their sustained expression and blocking cellular differentiation.
This compound, by inhibiting the Menin-MLL interaction, is expected to cause a reduction in the occupancy of both Menin and the MLL fusion protein at their target gene promoters. This leads to a decrease in H3K4 trimethylation and a corresponding downregulation of gene expression. Recent studies have also revealed a "molecular switch" mechanism: upon the eviction of the Menin-MLL1 complex, the MLL3/4-UTX tumor suppressor complex can bind to the same genomic loci, leading to the activation of tumor-suppressive genes.[5][6]
Caption: Mechanism of this compound action on the Menin-MLL1 signaling pathway.
Quantitative Data Summary
The following table summarizes the expected quantitative outcomes from a ChIP experiment followed by quantitative PCR (ChIP-qPCR) or sequencing (ChIP-seq) in MLL-rearranged leukemia cell lines (e.g., MOLM-13, MV-4-11) treated with this compound or a similar Menin-MLL inhibitor. Data is presented as the change in protein occupancy at the promoter regions of key target genes.
| Target Gene | Protein of Interest | Expected Change with this compound Treatment | Representative Findings from Menin-MLL Inhibitor Studies |
| HOXA9 | Menin | Decrease | Significant reduction in Menin occupancy observed.[3] |
| MLL1 (N-terminus) | Decrease | Displacement of MLL1 from the HOXA9 locus.[3] | |
| H3K4me3 | Decrease | Reduction in H3K4 trimethylation at the promoter.[4][7] | |
| MEIS1 | Menin | Decrease | Marked loss of Menin binding at the MEIS1 promoter.[3][8] |
| MLL1 (N-terminus) | Decrease | Reduced chromatin occupancy of MLL1.[3] | |
| H3K79me2 | Decrease | Drastic reduction in H3K79 dimethylation levels.[3] | |
| MEF2C | Menin | Decrease | Loss of Menin occupancy.[3] |
| MLL1 (N-terminus) | Decrease | Significant decrease in MLL1 binding.[3] | |
| JMJD1C | Menin | Decrease | Reduction in Menin binding.[3] |
| MLL1 (N-terminus) | Decrease | Loss of MLL1 occupancy.[3] | |
| CDKN2C | MLL3/4-UTX Complex | Increase | Increased binding of the tumor suppressor complex.[5] |
Experimental Protocols
Protocol 1: Cell Culture and Treatment with this compound
-
Cell Culture: Culture MLL-rearranged acute myeloid leukemia (AML) cell lines, such as MOLM-13 or MV-4-11, in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.
-
This compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in culture medium to the desired final concentrations for treatment.
-
Cell Treatment: Seed the cells at a density of 0.5 x 10^6 cells/mL. Treat the cells with this compound (e.g., at a concentration range of 10 nM to 1 µM) or vehicle control (DMSO) for a specified duration (e.g., 24, 48, or 72 hours). The optimal concentration and treatment time should be determined empirically.
Protocol 2: Chromatin Immunoprecipitation (ChIP) Assay
This protocol is a general guideline and may require optimization for specific cell types and antibodies.
1. Cross-linking
-
To cross-link proteins to DNA, add formaldehyde (B43269) to the cell culture medium to a final concentration of 1%.
-
Incubate for 10 minutes at room temperature with gentle agitation.
-
Quench the cross-linking reaction by adding glycine (B1666218) to a final concentration of 125 mM and incubate for 5 minutes at room temperature.
-
Harvest the cells by centrifugation at 1,500 x g for 5 minutes at 4°C.
-
Wash the cell pellet twice with ice-cold PBS. The cell pellet can be stored at -80°C.
2. Chromatin Preparation
-
Resuspend the cell pellet in a cell lysis buffer containing protease inhibitors.
-
Incubate on ice to lyse the cells and release the nuclei.
-
Pellet the nuclei by centrifugation and resuspend in a nuclear lysis buffer.
-
Sonicate the nuclear lysate to shear the chromatin into fragments of 200-1000 base pairs. The optimal sonication conditions must be determined empirically for each cell type and sonicator.
-
Clarify the sonicated lysate by centrifugation to remove cellular debris. The supernatant contains the sheared chromatin.
3. Immunoprecipitation
-
Quantify the chromatin concentration.
-
Pre-clear the chromatin with Protein A/G magnetic beads.
-
Take an aliquot of the pre-cleared chromatin to serve as the "input" control.
-
Incubate the remaining chromatin with an antibody specific for the protein of interest (e.g., anti-Menin, anti-MLL1 N-terminus) or a negative control IgG overnight at 4°C with rotation.
-
Add Protein A/G magnetic beads to capture the antibody-protein-DNA complexes and incubate for 2-4 hours at 4°C.
4. Washes and Elution
-
Wash the beads sequentially with low salt wash buffer, high salt wash buffer, and LiCl wash buffer to remove non-specifically bound proteins.
-
Elute the protein-DNA complexes from the beads using an elution buffer (e.g., 1% SDS, 0.1 M NaHCO3).
5. Reverse Cross-linking and DNA Purification
-
Reverse the cross-links by adding NaCl to the eluted samples and the input control, and incubating at 65°C for at least 6 hours.
-
Treat with RNase A and Proteinase K to remove RNA and proteins.
-
Purify the DNA using a PCR purification kit or phenol-chloroform extraction.
6. DNA Analysis
-
Quantify the purified DNA.
-
Analyze the enrichment of specific DNA sequences by quantitative PCR (qPCR) using primers for the promoter regions of target genes (HOXA9, MEIS1, etc.) and a negative control region.
-
Alternatively, prepare libraries for high-throughput sequencing (ChIP-seq) to identify genome-wide binding sites.
References
- 1. Challenges and opportunities in targeting the menin-MLL interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterization of the Menin-MLL Interaction as Therapeutic Cancer Target - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Menin-MLL inhibitor induces specific chromatin changes and eradicates disease in models of MLL-rearranged leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. biorxiv.org [biorxiv.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for BAY-155 in Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
BAY-155 is a potent and selective small molecule inhibitor of the Menin-Mixed Lineage Leukemia (MLL) protein-protein interaction, with a reported IC50 of 8 nM.[1][2][3] This interaction is a critical driver of gene expression programs that lead to the development and progression of certain cancers, particularly acute myeloid leukemia (AML) and acute lymphoblastic leukemia (ALL) with MLL rearrangements.[1][2][3] By disrupting the Menin-MLL complex, this compound leads to the downregulation of key target genes such as MEIS1 and subsequent anti-proliferative effects in relevant cancer models.[2] These application notes provide detailed information on the solubility of this compound and protocols for its preparation for in vivo studies to facilitate preclinical research and drug development efforts.
Data Presentation
Table 1: Solubility of this compound
While specific quantitative solubility data for this compound in common laboratory solvents is not extensively published, information from chemical suppliers and the nature of similar small molecules suggest the following qualitative solubility profile. Researchers should perform their own solubility tests for precise quantification.
| Solvent | Solubility | Remarks |
| Dimethyl Sulfoxide (DMSO) | Soluble | DMSO is a common solvent for creating high-concentration stock solutions of organic molecules.[4] |
| Ethanol | Likely Soluble | Often used in co-solvent systems for in vivo formulations. Solubility may be lower than in DMSO. |
| Water | Likely Insoluble or Poorly Soluble | As with many small molecule inhibitors, aqueous solubility is expected to be low. |
| Co-solvent Mixtures (e.g., DMSO/water, Ethanol/water) | Moderately Soluble | The addition of organic co-solvents can improve the aqueous solubility of hydrophobic compounds.[5] |
Table 2: Common Vehicles for in vivo Administration of Small Molecule Inhibitors
The selection of an appropriate vehicle is critical for ensuring drug stability, bioavailability, and minimizing toxicity in animal models. The following are common vehicles used for oral and parenteral administration of compounds with limited aqueous solubility. The optimal vehicle for this compound should be determined empirically.
| Administration Route | Vehicle Composition | Considerations |
| Oral Gavage | 0.5% (w/v) Carboxymethyl cellulose (B213188) (CMC) in water | A commonly used suspending agent for oral administration of insoluble compounds.[6] |
| 10% (v/v) DMSO in sterile water | Suitable for compounds soluble in DMSO, but the final DMSO concentration should be kept low to avoid toxicity.[6] | |
| Corn oil | An option for highly lipophilic compounds.[6] | |
| Intraperitoneal (IP) Injection | 10% (v/v) DMSO in sterile saline | A common vehicle for IP administration, but potential for local irritation should be monitored. |
| 5% (v/v) Tween 80 in sterile saline | A surfactant used to increase the solubility and stability of hydrophobic drugs. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This protocol describes the preparation of a high-concentration stock solution of this compound in DMSO, which can be used for in vitro assays or for the preparation of dosing solutions for in vivo studies.
Materials:
-
This compound powder
-
Dimethyl Sulfoxide (DMSO), sterile, cell culture grade
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
Procedure:
-
Determine the required amount of this compound: Based on the desired stock concentration (e.g., 10 mM) and volume, calculate the mass of this compound needed.
-
Example Calculation for a 10 mM stock solution:
-
Molecular Weight of this compound: (To be obtained from the supplier's certificate of analysis)
-
To make 1 mL of a 10 mM stock solution, you would need: 10 mmol/L * (Molecular Weight in g/mol ) * 1 L/1000 mL * 1 mL = mass in g.
-
-
-
Weigh this compound: Accurately weigh the calculated amount of this compound powder using an analytical balance in a sterile environment.
-
Dissolve in DMSO: Add the appropriate volume of sterile DMSO to the vial containing the this compound powder.
-
Ensure complete dissolution: Vortex the solution thoroughly until all the powder is completely dissolved. Gentle warming in a water bath (37°C) may be used to aid dissolution if necessary.
-
Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C for long-term stability.
Protocol 2: Preparation of this compound for Oral Gavage in Mice
This protocol describes the preparation of a this compound suspension in 0.5% Carboxymethyl cellulose (CMC) for oral administration to mice.
Materials:
-
This compound stock solution in DMSO (from Protocol 1)
-
0.5% (w/v) Carboxymethyl cellulose (CMC) in sterile water
-
Sterile conical tubes
-
Vortex mixer
Procedure:
-
Prepare the 0.5% CMC vehicle: Dissolve 0.5 g of CMC in 100 mL of sterile water. Stir overnight at room temperature to ensure complete dissolution and hydration.
-
Calculate the required volume of stock solution: Based on the desired final concentration of this compound in the dosing solution and the total volume needed for the study.
-
Example Calculation for a 10 mg/kg dose in a 25 g mouse with a dosing volume of 10 mL/kg:
-
Dose per mouse = 10 mg/kg * 0.025 kg = 0.25 mg
-
Volume to administer = 10 mL/kg * 0.025 kg = 0.25 mL
-
Concentration of dosing solution = 0.25 mg / 0.25 mL = 1 mg/mL
-
If preparing 5 mL of the dosing solution, you would need 5 mg of this compound.
-
Volume of 10 mM stock solution needed = (5 mg / Molecular Weight of this compound) / 10 mmol/L.
-
-
-
Prepare the dosing solution: a. In a sterile conical tube, add the calculated volume of the this compound DMSO stock solution. b. Slowly add the 0.5% CMC vehicle to the tube while vortexing to ensure a uniform suspension. c. Continue to vortex until the solution is homogenous.
-
Administration: Administer the suspension to mice via oral gavage using an appropriately sized gavage needle. Ensure the suspension is well-mixed before drawing each dose.
Protocol 3: Preparation of this compound for Intraperitoneal Injection in Mice
This protocol outlines the preparation of a this compound solution in a DMSO/saline vehicle for intraperitoneal administration.
Materials:
-
This compound stock solution in DMSO (from Protocol 1)
-
Sterile saline (0.9% NaCl)
-
Sterile conical tubes
-
Vortex mixer
Procedure:
-
Calculate the required volume of stock solution: As described in Protocol 2, based on the desired dose and dosing volume. The maximum recommended IP injection volume for mice is typically < 10 ml/kg.[7]
-
Prepare the dosing solution: a. In a sterile conical tube, add the calculated volume of the this compound DMSO stock solution. b. Slowly add the sterile saline to the tube while vortexing. Ensure the final concentration of DMSO is kept to a minimum (ideally ≤ 10%) to reduce potential toxicity. c. Vortex thoroughly to ensure the this compound is fully dissolved and the solution is homogenous.
-
Administration: Administer the solution to mice via intraperitoneal injection into the lower right quadrant of the abdomen to avoid injuring the cecum or bladder.[7]
Mandatory Visualizations
Caption: Menin-MLL signaling pathway and its inhibition by this compound.
Caption: General workflow for in vivo studies using this compound.
References
- 1. This compound | menin-MLL inhibitor | Probechem Biochemicals [probechem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound|CAS 2163769-52-4|DC Chemicals [dcchemicals.com]
- 4. researchgate.net [researchgate.net]
- 5. The electrospinning behavior of poly(vinyl alcohol) in DMSO–water binary solvent mixtures - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Influence of Vehicles Used for Oral Dosing of Test Molecules on the Progression of Mycobacterium tuberculosis Infection in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. animalcare.ubc.ca [animalcare.ubc.ca]
Application Notes and Protocols: Lentiviral Transduction in Combination with BAY-155 Treatment
Audience: Researchers, scientists, and drug development professionals.
Introduction
Lentiviral vectors are a powerful tool for stable gene delivery into a wide range of cell types, including both dividing and non-dividing cells. Their application is central to gene function studies, target validation, and the development of cell-based therapies. BAY-155 is a potent and selective small molecule inhibitor of the Menin-MLL interaction, a critical driver of oncogenesis in various cancers, particularly in acute leukemias with MLL rearrangements. The combination of lentiviral transduction with this compound treatment allows for the investigation of gene function in the context of a specific and therapeutically relevant pathway inhibition. These notes provide detailed protocols for utilizing lentiviral transduction in cells concurrently with this compound treatment, along with data presentation and visualization of key concepts.
Data Presentation
The following tables summarize the key quantitative data related to this compound and lentiviral transduction.
Table 1: this compound Activity Profile
| Parameter | Value | Cell Lines | Reference |
| IC₅₀ (Binding) | 8 nM | N/A | [1] |
| Effect on Gene Expression | Downregulation | MOLM-13, MV-4-11 | [2] |
| Key Downregulated Genes | MEIS1, HOXA9 | MLL-rearranged leukemia cells | [2][3] |
| Key Upregulated Genes | MNDA, CD11b | MLL-rearranged leukemia cells | [2] |
| Anti-proliferative Effect | Dose-dependent inhibition | Various cancer cell lines | [2] |
Table 2: General Lentiviral Transduction Parameters
| Parameter | Recommended Range | Notes | Reference |
| Multiplicity of Infection (MOI) | 1 - 20 | Cell line dependent; should be optimized. | [4] |
| Polybrene Concentration | 4 - 8 µg/mL | Enhances transduction efficiency; can be toxic to some primary cells. | [4] |
| Transduction Time | 12 - 24 hours | Can be reduced if viral toxicity is observed. | [4] |
| Selection Agent (e.g., Puromycin) | 1 - 10 µg/mL | Concentration must be determined by a kill curve for each cell line. | [4] |
Experimental Protocols
Protocol 1: Determination of Optimal this compound Concentration (Cytotoxicity Assay)
This protocol is essential to determine the appropriate concentration of this compound that effectively inhibits the Menin-MLL pathway without causing excessive cell death, which could interfere with lentiviral transduction and subsequent experiments.
Materials:
-
Target cells
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
96-well cell culture plates
-
Cell viability reagent (e.g., MTT, PrestoBlue™, or CellTiter-Glo®)
-
Plate reader
Procedure:
-
Cell Seeding: Seed target cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Allow cells to adhere and resume exponential growth for 18-24 hours.
-
This compound Treatment: Prepare a serial dilution of this compound in complete culture medium. Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
Incubation: Incubate the plate for a period that is relevant to your planned experiment (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
Cell Viability Assessment: Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Data Analysis: Measure the absorbance or fluorescence using a plate reader. Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to generate a dose-response curve and determine the IC₅₀ value. For subsequent combination experiments, use a concentration of this compound at or below the IC₅₀ that shows a clear biological effect on the target pathway with minimal cytotoxicity.
Protocol 2: Combined Lentiviral Transduction and this compound Treatment
This protocol outlines the steps for lentiviral transduction of target cells pre-treated with this compound. Pre-treatment is often recommended to ensure the target pathway is inhibited at the time of transduction.
Materials:
-
Target cells
-
Complete cell culture medium
-
Lentiviral particles (encoding your gene of interest)
-
This compound
-
Polybrene or other transduction enhancement reagent
-
24-well or 6-well cell culture plates
-
Selection antibiotic (if applicable)
Procedure:
Day 1: Cell Seeding
-
Plate target cells in a 24-well plate at a density that will result in 50-70% confluency on the day of transduction. For example, seed 0.5 x 10⁵ cells per well.[4]
-
Incubate overnight (18-20 hours) at 37°C and 5% CO₂.[4]
Day 2: this compound Pre-treatment and Transduction
-
This compound Pre-treatment: Remove the culture medium and replace it with fresh medium containing the pre-determined optimal concentration of this compound. Incubate for 2-4 hours.
-
Transduction Cocktail Preparation: During the pre-treatment incubation, prepare the transduction cocktail. For each well, mix the desired amount of lentiviral particles (calculated based on the target MOI) with fresh culture medium containing this compound and Polybrene (final concentration of 8 µg/mL).[4]
-
Transduction: After the pre-treatment period, remove the medium containing this compound and add the transduction cocktail to the cells.
-
Incubation: Incubate the cells with the virus overnight (18-20 hours) at 37°C and 5% CO₂. If toxicity is a concern, the incubation time can be reduced to as little as 4 hours.[5]
Day 3: Medium Change
-
Remove the medium containing the lentiviral particles and this compound.
-
Wash the cells gently with PBS.
-
Add fresh complete culture medium. If desired, the fresh medium can also contain this compound to maintain the inhibition of the Menin-MLL pathway.
Day 4 and Onwards: Selection and Analysis
-
If the lentiviral vector contains a selection marker, begin antibiotic selection 48-72 hours post-transduction.
-
Maintain the cells in culture, splitting as necessary. Continue this compound treatment if required for the experiment.
-
Harvest cells at the desired time points for downstream analysis (e.g., qPCR for gene expression, Western blot for protein levels, or functional assays).
Mandatory Visualization
Signaling Pathway
Caption: Menin-MLL signaling pathway and the inhibitory action of this compound.
Experimental Workflow
Caption: Workflow for combined lentiviral transduction and this compound treatment.
References
- 1. Translational modeling-based evidence for enhanced efficacy of standard-of-care drugs in combination with anti-microRNA-155 in non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. HOXA9/MEIS1 targets in leukemia: reinforced signaling networks and therapeutic opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protocol 3 - Lentivirus Transduction into Target Cell Lines | MUSC Hollings Cancer Center [hollingscancercenter.musc.edu]
- 5. Protocol for modeling acquired resistance to targeted therapeutics in adherent and suspension cancer cell lines via in situ resistance assay - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Flow Cytometry Analysis of Apoptosis Induced by BAY-155
References
- 1. This compound | menin-MLL inhibitor | Probechem Biochemicals [probechem.com]
- 2. researchgate.net [researchgate.net]
- 3. bosterbio.com [bosterbio.com]
- 4. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 5. [PDF] Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. | Semantic Scholar [semanticscholar.org]
- 6. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - MM [thermofisher.com]
Application Notes and Protocols for BAY-155 in Epigenetic Cancer Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing BAY-155, a potent and selective small molecule inhibitor of the menin-Mixed Lineage Leukemia (MLL) protein-protein interaction, for studying epigenetic regulation in cancer. This compound offers a valuable tool for investigating the therapeutic potential of targeting this key interaction, primarily in acute myeloid leukemia (AML) and acute lymphoblastic leukemia (ALL) harboring MLL rearrangements.
Mechanism of Action
This compound disrupts the critical interaction between menin and the MLL1 protein (KMT2A). In leukemias with MLL gene rearrangements, the resulting MLL fusion proteins require menin to be recruited to chromatin, where they aberrantly activate the transcription of key target genes, such as MEIS1 and HOXA9, driving leukemogenesis. By binding to menin, this compound prevents the recruitment of the MLL fusion protein complex to chromatin, leading to the downregulation of these oncogenic target genes and the upregulation of myeloid differentiation markers like CD11b and MNDA. This ultimately results in the inhibition of cancer cell proliferation and the induction of differentiation.[1]
Quantitative Data Summary
The following tables summarize the in vitro activity and gene expression effects of this compound in relevant cancer cell lines.
Table 1: In Vitro Inhibitory Activity of this compound
| Parameter | Value | Reference |
| Binding Affinity (IC50) | 8 nM | [1][2] |
| Cell Line | GI50 (Growth Inhibition) | Reference |
| MOLM-13 (AML, MLL-AF9) | < 100 nM | [3] |
| MV-4-11 (AML, MLL-AF4) | < 100 nM | [3] |
Table 2: Effect of this compound on Gene Expression in AML Cell Lines
| Gene | Effect of this compound Treatment | Cell Lines | Reference |
| MEIS1 | Strong Downregulation | MOLM-13, MV-4-11 | [1] |
| CD11b | Upregulation | MOLM-13, MV-4-11 | [1] |
| MNDA | Upregulation | MOLM-13, MV-4-11 | [1] |
Experimental Protocols
Here are detailed protocols for key experiments to assess the efficacy and mechanism of action of this compound.
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol is designed to determine the anti-proliferative effect of this compound on cancer cell lines.
Materials:
-
This compound (stock solution in DMSO)
-
MLL-rearranged leukemia cell lines (e.g., MOLM-13, MV-4-11)
-
Control cell lines (without MLL rearrangement)
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
96-well plates
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Solubilization solution (e.g., DMSO or a detergent-based solution)
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of culture medium.
-
Allow cells to stabilize for 24 hours in a humidified incubator at 37°C and 5% CO₂.
-
Prepare serial dilutions of this compound in culture medium. It is recommended to test a concentration range from 1 nM to 10 µM. Include a DMSO vehicle control.
-
Add 100 µL of the diluted this compound or vehicle control to the respective wells.
-
Incubate the plates for 72 hours.
-
Add 20 µL of MTT reagent to each well and incubate for 2-4 hours at 37°C.
-
Add 100 µL of solubilization solution to each well and incubate until the formazan (B1609692) crystals are fully dissolved.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the GI50 (concentration for 50% growth inhibition) from the dose-response curve.
Protocol 2: Western Blot Analysis for Protein Expression
This protocol is used to assess the effect of this compound on the protein levels of downstream targets.
Materials:
-
This compound
-
AML cell lines (MOLM-13, MV-4-11)
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-MEIS1, anti-CD11b, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with the desired concentrations of this compound or DMSO for the specified time (e.g., 48-72 hours).
-
Harvest cells and lyse them in cell lysis buffer.
-
Quantify protein concentration using a BCA assay.
-
Denature protein lysates by boiling in Laemmli buffer.
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and add the chemiluminescent substrate.
-
Capture the signal using an imaging system.
Protocol 3: Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis
This protocol measures changes in the mRNA levels of target genes following this compound treatment.
Materials:
-
This compound
-
AML cell lines (MOLM-13, MV-4-11)
-
RNA extraction kit
-
cDNA synthesis kit
-
qRT-PCR master mix
-
Primers for target genes (MEIS1, MNDA, CD11b) and a housekeeping gene (e.g., GAPDH)
-
Real-time PCR system
Procedure:
-
Treat cells with this compound or DMSO for a defined period (e.g., 24 or 48 hours).
-
Isolate total RNA from the cells using an RNA extraction kit.
-
Synthesize cDNA from the extracted RNA.
-
Perform qRT-PCR using primers for the target genes and a housekeeping gene for normalization.
-
Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression.
Protocol 4: In Vivo Xenograft Model Study
This protocol outlines a general procedure for evaluating the in vivo efficacy of this compound in an AML xenograft model.
Materials:
-
This compound
-
Vehicle for formulation (e.g., as determined by solubility and stability studies)
-
Immunocompromised mice (e.g., NOD/SCID or NSG)
-
MOLM-13 or MV-4-11 cells
-
Matrigel (optional)
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject a suspension of MOLM-13 or MV-4-11 cells (e.g., 5-10 x 10⁶ cells in PBS, optionally mixed with Matrigel) into the flank of each mouse.
-
Monitor tumor growth regularly using calipers.
-
When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer this compound or vehicle to the respective groups. The route of administration (e.g., oral gavage, intraperitoneal injection) and dosing schedule should be determined based on pharmacokinetic and tolerability studies.
-
Measure tumor volume and body weight regularly (e.g., 2-3 times per week).
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).
Visualizations
Signaling Pathway of Menin-MLL Inhibition by this compound
Caption: this compound inhibits the menin-MLL interaction, leading to reduced oncogene expression and induced cell differentiation.
Experimental Workflow for In Vitro Evaluation of this compound
Caption: A streamlined workflow for the in vitro characterization of this compound's effects on AML cells.
Logical Relationship of this compound's Therapeutic Rationale
Caption: The logical framework illustrating how this compound targets a key dependency in MLL-rearranged leukemia.
References
Application Notes and Protocols: CRISPR-Cas9 Screening with BAY-155 to Identify Resistance Mechanisms
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acquired drug resistance is a primary obstacle in cancer therapy. The menin-mixed-lineage leukemia (MLL) interaction is a critical dependency in certain hematological malignancies, such as acute myeloid leukemia (AML) and acute lymphoblastic leukemia (ALL) with MLL rearrangements. BAY-155 is a potent and selective small molecule inhibitor that disrupts this protein-protein interaction, leading to the downregulation of key oncogenic target genes like MEIS1 and HOXA9, and inducing differentiation and apoptosis in sensitive cancer cells.[1][2][3][4] Despite the promise of menin-MLL inhibitors, the development of resistance is anticipated.
CRISPR-Cas9 genome-wide screening is a powerful and unbiased approach to systematically identify genes whose loss-of-function confers resistance to a therapeutic agent.[5] This technology enables the elucidation of novel resistance mechanisms, the identification of biomarkers for patient stratification, and the rational design of combination therapies to overcome resistance.
These application notes provide a comprehensive framework and detailed protocols for utilizing a genome-wide CRISPR-Cas9 knockout screen to identify and validate genes that confer resistance to the menin-MLL inhibitor, this compound.
This compound: Mechanism of Action
This compound is a selective inhibitor of the menin-MLL interaction with an IC50 of 8 nM.[4][6] In MLL-rearranged leukemias, the MLL fusion protein aberrantly recruits the histone methyltransferase DOT1L and other chromatin-modifying enzymes to target genes, leading to their sustained expression and leukemic transformation. Menin is an essential scaffold protein in this complex. By binding to menin, this compound disrupts the menin-MLL interaction, leading to the dissociation of the MLL fusion complex from chromatin, a reduction in H3K79 methylation, and the downregulation of downstream target genes, ultimately resulting in cell differentiation and apoptosis.[1][2][7]
Signaling Pathway
The menin-MLL complex plays a crucial role in regulating the transcription of genes involved in hematopoietic development and leukemogenesis, including the HOXA gene cluster and its cofactor MEIS1.[1][8] Inhibition of this interaction by this compound leads to the suppression of this oncogenic program. Recent studies with similar inhibitors have suggested that resistance can emerge through the activation of parallel or compensatory pathways, such as those involving the MLL3/4-UTX complex.[9][10][11]
Caption: Simplified Menin-MLL signaling pathway and the mechanism of this compound.
Data Presentation
A genome-wide CRISPR-Cas9 screen will identify genes whose knockout results in a fitness advantage in the presence of this compound. The output is a ranked list of genes based on the enrichment of their corresponding single-guide RNAs (sgRNAs). The data is typically presented as log-fold change (LFC) of sgRNA abundance in the this compound-treated population versus a control population, along with a statistical value (e.g., False Discovery Rate - FDR).
Disclaimer: The following data is hypothetical and for illustrative purposes only. It is based on expected outcomes from a CRISPR screen with a menin-MLL inhibitor.
Table 1: Top Enriched Genes Conferring Resistance to this compound (Hypothetical Data)
| Gene Symbol | Description | Average Log2 Fold Change (LFC) | FDR |
| UTX (KDM6A) | Histone demethylase, component of MLL3/4 complex | 4.8 | < 0.001 |
| MLL3 (KMT2C) | Histone methyltransferase | 4.5 | < 0.001 |
| MLL4 (KMT2D) | Histone methyltransferase | 4.2 | < 0.001 |
| CDKN2C | Cyclin-dependent kinase inhibitor | 3.9 | 0.002 |
| PTEN | Phosphatase and tensin homolog | 3.5 | 0.005 |
| NF1 | Neurofibromin 1 | 3.2 | 0.008 |
| LZTR1 | Leucine zipper like transcription regulator 1 | 2.9 | 0.012 |
| RASA2 | RAS p21 protein activator 2 | 2.6 | 0.021 |
Experimental Protocols
This section provides a detailed methodology for performing a genome-wide pooled CRISPR-Cas9 knockout screen to identify genes conferring resistance to this compound.
Experimental Workflow Diagram
Caption: Workflow for a pooled CRISPR-Cas9 screen to identify this compound resistance genes.
Cell Line Preparation and Cas9 Expression
-
Cell Line Selection: Choose a human leukemia cell line known to be sensitive to this compound (e.g., MOLM-13, MV-4-11).
-
Stable Cas9 Expression:
-
Transduce the selected cell line with a lentiviral vector expressing Cas9 and a selection marker (e.g., lentiCas9-Blast).
-
Select for stably transduced cells using the appropriate antibiotic (e.g., blasticidin).
-
Validate Cas9 activity using a functional assay, such as transduction with a GFP-targeting sgRNA followed by flow cytometry analysis of GFP knockout.
-
Lentiviral CRISPR Library Transduction
-
Library: Use a genome-wide human sgRNA library (e.g., GeCKO v2, Brunello).
-
Lentivirus Production: Produce high-titer pooled lentivirus by transfecting HEK293T cells with the sgRNA library plasmid and packaging plasmids.
-
Titration: Determine the viral titer to establish the multiplicity of infection (MOI).
-
Transduction: Transduce the Cas9-expressing cells with the sgRNA library at a low MOI (0.2-0.4) to ensure that most cells receive a single sgRNA. A sufficient number of cells must be transduced to maintain a library coverage of at least 300-500 cells per sgRNA.[12]
Antibiotic Selection and Baseline Collection
-
Selection: After 24-48 hours, begin selection with the appropriate antibiotic (e.g., puromycin (B1679871) for lentiGuide-Puro vectors) to eliminate non-transduced cells.[13][14][15] The concentration of the antibiotic should be predetermined by a kill curve experiment.[13]
-
Baseline Sample (T0): Once selection is complete (typically 3-7 days), harvest a representative population of cells for genomic DNA extraction. This sample serves as the baseline for sgRNA representation.[12]
Drug Selection with this compound
-
Determine IC90: Perform a dose-response assay to determine the concentration of this compound that inhibits cell growth by 90% (IC90) over the planned duration of the screen.
-
Cell Plating: Plate the library-transduced cells at a density that maintains library coverage.
-
Treatment: Split the cell population into two groups:
-
Treatment Group: Culture in media containing this compound at the predetermined IC90 concentration.
-
Control Group: Culture in media containing the vehicle (e.g., DMSO).
-
-
Maintenance: Passage the cells every 2-3 days for 14-21 days, maintaining library coverage and the selective pressure of the drug.
Sample Harvesting and Genomic DNA Extraction
-
Harvesting: At the end of the screen, harvest cell pellets from both the this compound-treated and DMSO-treated populations. Ensure the cell number is sufficient to maintain library representation.
-
gDNA Extraction: Extract high-quality genomic DNA from the T0, control, and treated cell pellets. Use a method suitable for large cell numbers to ensure complete representation.[16][17][18]
NGS Library Preparation and Sequencing
-
PCR Amplification: Use a two-step PCR process to amplify the sgRNA-containing cassettes from the genomic DNA.[19] The first PCR enriches for the sgRNA region, and the second PCR adds Illumina sequencing adapters and barcodes for multiplexing.
-
Purification: Purify the PCR products.
-
Sequencing: Perform high-throughput sequencing (e.g., on an Illumina NextSeq) to quantify the abundance of each sgRNA in each sample.[19]
Data Analysis
-
Read Counting: Demultiplex the sequencing data and align the reads to the sgRNA library reference to obtain raw read counts for each sgRNA in each sample.
-
Hit Identification: Use a computational tool like MAGeCK (Model-based Analysis of Genome-wide CRISPR-Cas9 Knockout) to analyze the data.[5][20][21][22] MAGeCK normalizes the read counts, calculates the LFC for each sgRNA, and uses a robust rank aggregation (RRA) algorithm to identify genes that are significantly enriched or depleted in the this compound-treated sample compared to the control.[20]
Hit Validation
Validation is a critical step to confirm that the identified genes are true drivers of resistance.
-
Individual sgRNA Knockout: For each top hit, design 2-3 new sgRNAs. Transduce the parental Cas9-expressing cell line with individual sgRNAs.
-
Competition Assay: Generate knockout cell pools for each hit gene. Perform a competition assay by co-culturing GFP-positive knockout cells with non-transduced (GFP-negative) parental cells in the presence and absence of this compound. Monitor the percentage of GFP-positive cells over time by flow cytometry. A true resistance gene will show enrichment of the GFP-positive population in the presence of this compound.
-
Orthogonal Validation: Use an alternative method, such as RNA interference (RNAi), to confirm that suppression of the gene of interest confers resistance.[23]
Conclusion
This application note provides a comprehensive guide for using CRISPR-Cas9 screening to dissect the mechanisms of resistance to the menin-MLL inhibitor this compound. By identifying genes whose loss confers resistance, researchers can gain valuable insights into the biological pathways that bypass the drug's mechanism of action. This knowledge is crucial for the development of more effective therapeutic strategies, including rational combination therapies and the identification of predictive biomarkers for patient response.
References
- 1. Challenges and opportunities in targeting the menin-MLL interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Menin–MLL1 Interaction Small Molecule Inhibitors: A Potential Therapeutic Strategy for Leukemia and Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Use of CRISPR-based screens to identify mechanisms of chemotherapy resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound | menin-MLL inhibitor | Probechem Biochemicals [probechem.com]
- 7. Menin-MLL inhibitors block oncogenic transformation by MLL fusion proteins in a fusion partner independent manner - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibitors of the Menin-Mixed Lineage Leukemia (MLL) Interaction - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. biorxiv.org [biorxiv.org]
- 11. A Molecular Switch between Mammalian MLL Complexes Dictates Response to Menin–MLL Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 12. biocompare.com [biocompare.com]
- 13. CRISPR Lentiviral Screening: Antibiotic Selection [merckmillipore.com]
- 14. Protocol 3 - Lentivirus Transduction into Target Cell Lines | MUSC Hollings Cancer Center [hollingscancercenter.musc.edu]
- 15. protocols.io [protocols.io]
- 16. An optimized NGS sample preparation protocol for in vitro CRISPR screens - PMC [pmc.ncbi.nlm.nih.gov]
- 17. CRISPR Screen Sequencing Protocol - CD Genomics [cd-genomics.com]
- 18. manuals.cellecta.com [manuals.cellecta.com]
- 19. Next-Generation Sequencing of Genome-Wide CRISPR Screens - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Integrative analysis of pooled CRISPR genetic screens using MAGeCKFlute - PMC [pmc.ncbi.nlm.nih.gov]
- 21. How To Analyze CRISPR Screen Data For Complete Beginners - From FASTQ Files To Biological Insights - NGS Learning Hub [ngs101.com]
- 22. m.youtube.com [m.youtube.com]
- 23. Mastering screening: Validating and following up on hits from loss-of-function screens. | Revvity [revvity.com]
Troubleshooting & Optimization
Technical Support Center: BAY-155 Off-Target Effects and Selectivity Profile
This technical support center provides researchers, scientists, and drug development professionals with comprehensive information regarding the off-target effects and selectivity profile of BAY-155, a potent and selective inhibitor of the menin-Mixed Lineage Leukemia (MLL) interaction.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a small molecule inhibitor that competitively binds to a pocket on the menin protein, disrupting its interaction with the MLL1 protein (and its oncogenic fusion partners). This protein-protein interaction is crucial for the leukemogenic activity of MLL fusion proteins in certain types of leukemia, such as acute myeloid leukemia (AML) and acute lymphoblastic leukemia (ALL). By blocking this interaction, this compound leads to the downregulation of key target genes like MEIS1, and the upregulation of differentiation markers such as CD11b and MNDA, ultimately inhibiting the proliferation of MLL-rearranged leukemia cells.[1]
Q2: How does the selectivity of this compound compare to other menin-MLL inhibitors like MI-503?
A2: this compound has demonstrated a significantly improved selectivity profile when compared to the earlier generation menin-MLL inhibitor, MI-503.[2] In a broad panel of safety pharmacology assays, this compound shows minimal interaction with a wide range of off-target proteins at concentrations where it potently inhibits the menin-MLL interaction.
Q3: What are the known off-target effects of this compound at therapeutic concentrations?
A3: At a concentration of 10 µM, which is significantly higher than its potent IC50 of 8 nM for the menin-MLL interaction, this compound exhibits a clean off-target profile with minimal significant interactions in a safety pharmacology panel.[2] This suggests a low potential for off-target mediated side effects at therapeutically relevant concentrations. For a detailed breakdown of the screening results, please refer to the data presented in the "Quantitative Data Summary" section.
Q4: I am observing unexpected toxicity in my cell-based assays with this compound. What could be the cause?
A4: While this compound is highly selective, it is crucial to consider the following:
-
Compound Concentration: Ensure you are using a concentration of this compound that is relevant to its on-target potency (IC50 = 8 nM). High micromolar concentrations may lead to non-specific effects.
-
Cell Line Sensitivity: The anti-proliferative effects of this compound are most pronounced in cancer cell lines with MLL rearrangements.[2] Limited effects are observed in most solid tumor models.
-
Solvent Effects: Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all experimental conditions and is at a level that is non-toxic to your specific cell line.
-
On-Target Differentiation Effects: In MLL-rearranged leukemia cells, inhibition of the menin-MLL interaction can induce cellular differentiation, which may be misinterpreted as a toxic effect. It is advisable to assess markers of differentiation alongside viability.
Quantitative Data Summary
The following table summarizes the selectivity profile of this compound in comparison to MI-503 against a panel of safety pharmacology-relevant targets. The data represents the percent inhibition of binding or activity at a concentration of 10 µM.
| Target Class | Target | This compound (% Inhibition at 10 µM) | MI-503 (% Inhibition at 10 µM) |
| GPCRs | Adenosine A1 | <50% | <50% |
| Adrenergic α1 | <50% | <50% | |
| Adrenergic α2 | <50% | >50% | |
| Adrenergic β1 | <50% | <50% | |
| Angiotensin AT1 | <50% | <50% | |
| Cannabinoid CB1 | <50% | >50% | |
| Dopamine D1 | <50% | <50% | |
| Dopamine D2 | <50% | <50% | |
| Muscarinic M1 | <50% | <50% | |
| Muscarinic M2 | <50% | <50% | |
| Muscarinic M3 | <50% | >50% | |
| Serotonin 5-HT1A | <50% | <50% | |
| Serotonin 5-HT2A | <50% | >50% | |
| Ion Channels | Ca2+ Channel (L-type) | <50% | >50% |
| K+ Channel (hERG) | <50% | <50% | |
| Na+ Channel (Site 2) | <50% | <50% | |
| Transporters | Dopamine Transporter | <50% | <50% |
| Norepinephrine Transporter | <50% | <50% | |
| Serotonin Transporter | <50% | >50% | |
| Enzymes | COX-1 | <50% | <50% |
| COX-2 | <50% | <50% | |
| PDE3 | <50% | <50% | |
| PDE4 | <50% | <50% |
Data is estimated from the graphical representation in Brzezinka K, et al. Cancers (Basel). 2020 Jan 14;12(1):201.
Experimental Protocols
Fluorescence Polarization (FP) Assay for Menin-MLL Interaction
This assay is used to determine the potency of inhibitors in disrupting the interaction between menin and an MLL-derived peptide.
Materials:
-
Purified, recombinant full-length human menin protein.
-
Fluorescently labeled peptide derived from MLL (e.g., FITC-labeled MLL4-15).
-
Assay Buffer: 20 mM Tris-HCl (pH 7.5), 150 mM NaCl, 1 mM DTT, 0.01% Tween-20.
-
This compound stock solution in DMSO.
-
384-well, low-volume, black, round-bottom plates.
-
Fluorescence polarization plate reader.
Procedure:
-
Prepare serial dilutions of this compound in DMSO. Further dilute the compound in Assay Buffer to the desired final concentrations.
-
Prepare a master mix of menin protein and the fluorescently labeled MLL peptide in Assay Buffer. The final concentrations will need to be optimized but are typically in the low nanomolar range.
-
Add the this compound dilutions or vehicle control (DMSO in Assay Buffer) to the wells of the 384-well plate.
-
Add the menin/MLL peptide master mix to all wells.
-
Incubate the plate at room temperature for 1-2 hours, protected from light, to allow the binding to reach equilibrium.
-
Measure the fluorescence polarization on a plate reader with appropriate excitation and emission filters for the fluorophore used.
-
Calculate the IC50 value by plotting the decrease in fluorescence polarization as a function of the inhibitor concentration and fitting the data to a four-parameter logistic equation.
Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a method to verify the direct binding of a compound to its target protein in a cellular environment.
Materials:
-
MLL-rearranged leukemia cell line (e.g., MV-4-11).
-
Complete cell culture medium.
-
This compound stock solution in DMSO.
-
Phosphate-Buffered Saline (PBS).
-
Lysis Buffer (e.g., PBS with protease and phosphatase inhibitors).
-
PCR tubes.
-
Thermocycler.
-
Apparatus for cell lysis (e.g., sonicator or freeze-thaw cycles).
-
Centrifuge.
-
SDS-PAGE and Western blotting reagents.
-
Primary antibody against menin.
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
Procedure:
-
Culture the cells to the desired density.
-
Treat the cells with various concentrations of this compound or vehicle control (DMSO) for a defined period (e.g., 1-2 hours) at 37°C.
-
Harvest the cells, wash with PBS, and resuspend in Lysis Buffer.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the tubes at a range of temperatures in a thermocycler for a short duration (e.g., 3 minutes). A typical temperature range would be from 40°C to 70°C.
-
Cool the samples to room temperature.
-
Lyse the cells to release the soluble proteins.
-
Centrifuge the lysates at high speed to pellet the aggregated proteins.
-
Carefully collect the supernatant containing the soluble protein fraction.
-
Analyze the amount of soluble menin in the supernatant by Western blotting.
-
Quantify the band intensities and plot the amount of soluble menin as a function of temperature for both this compound-treated and vehicle-treated samples. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
Visualizations
Caption: Menin-MLL Signaling Pathway and the Mechanism of Action of this compound.
Caption: Experimental Workflow for the Cellular Thermal Shift Assay (CETSA).
References
Technical Support Center: Overcoming BAY-155 Resistance in AML Cell Lines
This technical support center is designed for researchers, scientists, and drug development professionals encountering resistance to the menin-MLL inhibitor, BAY-155, in Acute Myeloid Leukemia (AML) cell lines. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and supporting data to help you navigate and overcome these experimental challenges.
Frequently Asked Questions (FAQs)
Q1: My AML cell line, previously sensitive to this compound, is now showing resistance. What are the likely mechanisms?
A1: Acquired resistance to menin inhibitors like this compound can occur through several mechanisms. The most common are:
-
On-target mutations: Genetic mutations in the MEN1 gene can alter the drug-binding pocket, preventing this compound from interacting with the menin protein.[1]
-
Epigenetic reprogramming: Cancer cells can develop non-genetic resistance by altering their gene expression programs to bypass their dependency on the menin-MLL interaction. This can involve the activation of alternative oncogenic pathways, such as the MYC pathway.[2]
-
Upregulation of anti-apoptotic proteins: Increased expression of pro-survival proteins from the BCL-2 family, such as MCL-1 and BCL-XL, can make cells resistant to apoptosis induced by this compound.[3]
Q2: How can I confirm the mechanism of resistance in my cell line?
A2: To investigate the mechanism of resistance, a multi-step approach is recommended:
-
Sequence the MEN1 gene: This will identify any potential mutations in the drug-binding site.
-
Perform gene expression analysis: Use RNA-sequencing or qPCR to compare the transcriptomes of your sensitive and resistant cell lines. Look for upregulation of genes in survival pathways (e.g., MYC, genes in the MAPK or PI3K/Akt pathways) or anti-apoptotic genes (e.g., MCL1, BCL2L1).
-
Analyze protein expression: Use Western blotting to confirm changes in the protein levels of key players in suspected resistance pathways, such as components of the BCL-2 family.
Q3: What are the first troubleshooting steps I should take if I observe inconsistent IC50 values for this compound?
A3: Inconsistent IC50 values can be due to several factors. Before investigating complex biological resistance, ensure the following:
-
Compound Integrity: Verify the purity, concentration, and stability of your this compound stock.
-
Cell Line Authenticity: Confirm the identity of your cell line using Short Tandem Repeat (STR) profiling to rule out cross-contamination.
-
Cell Passage Number: Use cells within a consistent and low passage number range to avoid phenotypic drift.
-
Assay Consistency: Ensure your experimental parameters, such as cell seeding density, drug incubation time, and the specific viability assay used, are consistent across experiments.
Troubleshooting Guide: Overcoming this compound Resistance
This guide provides a systematic approach to identifying and overcoming this compound resistance in your AML cell line experiments.
Problem 1: Increased IC50 of this compound in AML Cell Line
| Possible Cause | Suggested Solution | Experimental Protocol |
| On-target MEN1 mutation | Sequence the MEN1 gene in the resistant cell line to identify mutations in the drug-binding domain. If a mutation is confirmed, consider testing next-generation menin inhibitors that may be effective against these mutations. | Sanger Sequencing of MEN1 Gene |
| Activation of bypass signaling pathways | Perform RNA-sequencing and Western blot analysis to identify upregulated survival pathways (e.g., MYC, MAPK, PI3K/Akt). Test synergistic combinations of this compound with inhibitors of the identified pathway. | RNA-Sequencing, Western Blot Analysis |
| Upregulation of anti-apoptotic proteins | Analyze the expression of BCL-2 family proteins (BCL-2, MCL-1, BCL-XL) by Western blot. Test the combination of this compound with a BCL-2 inhibitor like venetoclax (B612062). | Western Blot Analysis of BCL-2 Family Proteins |
Problem 2: Lack of Apoptosis Induction with this compound Treatment
| Possible Cause | Suggested Solution | Experimental Protocol |
| Overexpression of anti-apoptotic proteins | Quantify the level of apoptosis using an Annexin V/PI assay. If apoptosis is low despite cell growth inhibition, this points towards a cytostatic rather than cytotoxic effect. Test the combination of this compound with venetoclax to enhance apoptosis. | Annexin V/PI Apoptosis Assay |
| Cell cycle arrest instead of apoptosis | Analyze the cell cycle distribution of this compound-treated cells. If cells are arrested in a particular phase (e.g., G1), consider combining this compound with a cell cycle inhibitor that targets a different phase. | Cell Cycle Analysis by Flow Cytometry |
Quantitative Data Summary
Table 1: IC50 Values of Menin Inhibitors in Sensitive vs. Resistant AML Cell Lines
| Cell Line | Genotype | Menin Inhibitor | IC50 (nM) - Sensitive | IC50 (nM) - Resistant (MEN1 Mutant) | Fold Change in Resistance |
| MV4;11 | KMT2A-rearranged | Revumenib | Low nM range | > 1000 | >100 |
| Various | KMT2A-rearranged | VTP50469 | Varies | Markedly Increased | - |
Note: Data for this compound is not publicly available, but Revumenib and VTP50469 are structurally and functionally similar menin-MLL inhibitors. The trend of resistance is expected to be similar.[1][2]
Table 2: Synergistic Effects of this compound in Combination with Other Agents
| Combination Agent | AML Subtype | Effect | Quantitative Measure |
| Venetoclax (BCL-2 inhibitor) | NPM1/ FLT3-mutated | Increased apoptosis and decreased cell viability | Combination is more effective than either agent alone.[4] |
| Gilteritinib (FLT3 inhibitor) | NPM1/ FLT3-mutated | Increased apoptosis and decreased cell viability | Triple combination with venetoclax significantly increases apoptosis.[5] |
| DOT1L inhibitors | KMT2A-rearranged | Synergistic decrease in cell viability | Synergy scores >5 observed.[6] |
| CDK4/6 inhibitors | NUP98-rearranged | Synergistic effects on cell growth and colony formation | Strong synergistic effects observed.[7] |
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic or cytostatic effects of this compound.
Materials:
-
AML cell lines (sensitive and resistant)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
96-well plates
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed AML cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete culture medium.
-
Drug Treatment: Prepare serial dilutions of this compound. Add the desired concentrations to the wells. Include a vehicle-only control (e.g., DMSO). Incubate for 48-72 hours.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.
-
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.[8][9]
Protocol 2: Apoptosis Assay (Annexin V/PI Staining)
This protocol is for quantifying the percentage of apoptotic and necrotic cells following treatment with this compound.
Materials:
-
AML cell lines
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat AML cells with the desired concentrations of this compound for the indicated time. Include an untreated control.
-
Cell Harvesting: Harvest the cells by centrifugation.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.[10][11][12][13]
Interpretation of Results:
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic/necrotic cells
-
Annexin V- / PI+ : Necrotic cells
Protocol 3: Western Blot Analysis of BCL-2 Family Proteins
This protocol is for detecting changes in the expression of anti-apoptotic proteins.
Materials:
-
AML cell lysates (from sensitive and resistant cells, treated and untreated)
-
Protein electrophoresis equipment (SDS-PAGE)
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-BCL-2, anti-MCL-1, anti-BCL-XL, and a loading control like anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Quantification: Determine the protein concentration of cell lysates using a BCA assay.
-
Gel Electrophoresis: Separate equal amounts of protein on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST.
-
Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize to the loading control.[14][15][16][17]
Visualizations
Caption: Mechanisms of acquired resistance to this compound in AML cells.
Caption: Experimental workflow for troubleshooting this compound resistance.
Caption: Signaling pathways in this compound resistance and combination therapy strategies.
References
- 1. MEN1 mutations mediate clinical resistance to Menin inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ashpublications.org [ashpublications.org]
- 3. BCL-2 Family Proteins and Acute Myeloid Leukemia (AML) [bcl2familyinaml.com]
- 4. Menin inhibition decreases Bcl-2 and synergizes with venetoclax in NPM1/FLT3-mutated AML - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of menin, BCL-2, and FLT3 combined with a hypomethylating agent cures <i>NPM1/FLT3</i>-ITD/-TKD mutant acute myeloid leukemia in a patient-derived xenograft model | Haematologica [haematologica.org]
- 6. mdpi.com [mdpi.com]
- 7. Combination of menin and kinase inhibitors as an effective treatment for leukemia with NUP98 translocations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. merckmillipore.com [merckmillipore.com]
- 9. bds.berkeley.edu [bds.berkeley.edu]
- 10. bosterbio.com [bosterbio.com]
- 11. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 12. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 14. researchgate.net [researchgate.net]
- 15. Bcl-2 Detection in Western Blotting - FineTest ELISA Kit | FineTest Antibody | FineTest® [fn-test.com]
- 16. Targeting the anti-apoptotic Bcl-2 family proteins: machine learning virtual screening and biological evaluation of new small molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 17. edspace.american.edu [edspace.american.edu]
Optimizing BAY-155 Dosage for In Vivo Experiments: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing BAY-155 dosage in in vivo experiments. The information is presented in a question-and-answer format to directly address specific issues that may be encountered.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective small molecule inhibitor of the Menin-MLL (Mixed Lineage Leukemia) protein-protein interaction, with an IC50 of 8 nM.[1] By disrupting this interaction, this compound inhibits the leukemogenic activity of MLL fusion proteins, which are common in certain types of acute myeloid leukemia (AML) and acute lymphoblastic leukemia (ALL).[1][2][3] This inhibition leads to the downregulation of key target genes like MEIS1 and upregulation of differentiation markers such as CD11b and MNDA, ultimately showing anti-proliferative effects in leukemia models.[1]
Q2: What are the initial recommended dosage ranges for this compound in in vivo mouse models?
A2: As of now, specific in vivo dosage data for this compound has not been publicly released. However, based on preclinical studies of other potent Menin-MLL inhibitors, initial dose-finding studies in mouse models of leukemia could start in the range of 15 to 100 mg/kg, administered orally (p.o.) or intraperitoneally (i.p.) once or twice daily. For example, the Menin-MLL inhibitor VTP50469 was shown to be highly efficacious in a mouse xenotransplantation model at doses of 15, 30, and 60 mg/kg twice daily (BID).[3] Another related compound, MI-503, has been studied in mice at oral doses of 30 mg/kg and 100 mg/kg.[4]
It is crucial to perform a dose-escalation study to determine the optimal and maximum tolerated dose (MTD) for this compound in your specific animal model.
Q3: What is the proposed signaling pathway for this compound?
A3: this compound targets the interaction between Menin and the MLL1 protein (or MLL fusion proteins). This interaction is critical for the recruitment of the MLL1 complex to chromatin, leading to the expression of downstream target genes like HOXA9 and MEIS1, which drive leukemogenesis. By blocking this interaction, this compound prevents the expression of these oncogenes, leading to cell differentiation and apoptosis.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| No observable anti-tumor efficacy | - Sub-optimal Dosage: The administered dose may be too low to achieve therapeutic concentrations in the tumor tissue.- Poor Bioavailability: The compound may have low oral bioavailability.- Inappropriate Animal Model: The chosen cell line or patient-derived xenograft (PDX) model may not be sensitive to Menin-MLL inhibition. | - Dose Escalation: Perform a dose-escalation study to identify a more effective dose.- Pharmacokinetic (PK) Analysis: Conduct a PK study to determine the concentration of this compound in plasma and tumor tissue over time.[4]- Confirm On-Target Activity: Assess the expression of downstream target genes of MLL, such as HOXA9 and MEIS1, in tumor tissue to confirm that the drug is hitting its target.[3][4]- Alternative Administration Route: Consider intraperitoneal (i.p.) injection if oral bioavailability is poor.- Model Validation: Ensure the in vivo model has a confirmed dependency on the Menin-MLL interaction. |
| Toxicity observed in animals (e.g., weight loss, lethargy) | - Dosage is too high: The administered dose exceeds the maximum tolerated dose (MTD).- Vehicle Toxicity: The vehicle used to dissolve this compound may be causing adverse effects. | - Dose Reduction: Reduce the dosage and/or the frequency of administration.- Toxicity Study: Conduct a formal toxicology study to determine the MTD.[5]- Vehicle Control: Ensure a vehicle-only control group is included in all experiments to rule out vehicle-related toxicity.- Alternative Vehicle: Test alternative, well-tolerated vehicles for in vivo administration. |
| Variability in tumor response between animals | - Inconsistent Dosing: Inaccurate or inconsistent administration of the compound.- Tumor Heterogeneity: Variation in the genetic makeup of the tumors in different animals.- Animal Health: Underlying health issues in some animals may affect their response to treatment. | - Standardize Dosing Technique: Ensure all researchers are using a standardized and precise dosing technique.- Increase Group Size: Use a larger number of animals per group to account for biological variability.- Monitor Animal Health: Closely monitor the health of all animals before and during the experiment. |
Quantitative Data Summary
The following table summarizes dosage information for Menin-MLL inhibitors from preclinical studies, which can be used as a reference for designing initial experiments with this compound.
| Compound | Animal Model | Dosage | Administration Route | Frequency | Key Findings | Reference |
| VTP50469 | MV4;11 Xenotransplantation | 15, 30, 60 mg/kg | Not Specified | BID | Significant survival advantage at all doses. | [3] |
| MI-463 | Mouse model of MLL leukemia | 30, 100 mg/kg | Oral (p.o.) | Not Specified | Substantial extension of survival. | [4] |
| MI-503 | Mouse model of MLL leukemia | 30, 100 mg/kg | Oral (p.o.) | Not Specified | Substantial extension of survival. | [4] |
Experimental Protocols
Note: The following are example protocols based on studies with similar Menin-MLL inhibitors. These should be adapted and optimized specifically for this compound.
Protocol 1: In Vivo Efficacy Study in a Leukemia Xenograft Mouse Model
This protocol outlines a general procedure for assessing the anti-tumor activity of this compound in a subcutaneous xenograft model.
References
- 1. This compound | menin-MLL inhibitor | Probechem Biochemicals [probechem.com]
- 2. ashpublications.org [ashpublications.org]
- 3. A Menin-MLL inhibitor induces specific chromatin changes and eradicates disease in models of MLL-rearranged leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacologic inhibition of the menin-MLL interaction blocks progression of MLL leukemia in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Prediction of pharmacokinetics prior to in vivo studies. 1. Mechanism-based prediction of volume of distribution - PubMed [pubmed.ncbi.nlm.nih.gov]
BAY-155 stability and storage conditions
This technical support guide provides essential information on the stability and storage of BAY-155, a potent and selective menin-MLL inhibitor. Adherence to these guidelines is crucial for ensuring the integrity and performance of the compound in your research.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
A1: Solid this compound should be stored under specific temperature conditions to ensure its long-term stability. For detailed information, please refer to the storage conditions table below.
Q2: How should I store solutions of this compound?
A2: The recommended storage for this compound in solvent is at -80°C for up to six months or at -20°C for up to six months.[1] It is best practice to prepare fresh solutions for optimal results. If you need to store solutions, aliquot them into single-use vials to avoid repeated freeze-thaw cycles.
Q3: What is the recommended solvent for dissolving this compound?
A3: this compound is soluble in DMSO, with a reported solubility of 10 mM.[1]
Q4: Is this compound sensitive to light?
Data Presentation: Storage and Stability
Proper storage is critical for maintaining the quality and activity of this compound. The following tables summarize the recommended storage conditions for the compound in both solid and solution forms.
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Recommended Duration |
| Solid Powder | -20°C | 12 Months |
| Solid Powder | 4°C | 6 Months |
| In Solvent (DMSO) | -80°C | 6 Months |
| In Solvent (DMSO) | -20°C | 6 Months |
Data sourced from product information sheets.[1]
Troubleshooting Guide
This section addresses common issues that researchers may encounter when working with this compound.
Q: I am observing lower than expected activity with my this compound solution. What could be the cause?
A: There are several potential reasons for decreased activity:
-
Improper Storage: Verify that your stock solutions have been stored at the recommended temperature (-20°C or -80°C) and for no longer than the recommended duration. Repeated freeze-thaw cycles can also lead to degradation.
-
Solution Age: For best results, it is always recommended to use freshly prepared solutions. If using an older stock, its stability may be compromised.
-
Experimental Conditions: Ensure that the final concentration of DMSO in your assay is not inhibiting your biological system.
Q: My this compound solution appears cloudy or has precipitated. What should I do?
A: Cloudiness or precipitation can occur for a few reasons:
-
Solubility Limit Exceeded: Ensure you have not exceeded the solubility limit of this compound in your chosen solvent.
-
Temperature Effects: The solubility of compounds can decrease at lower temperatures. Gently warm the solution to room temperature and vortex to see if the precipitate redissolves.
-
Solvent Evaporation: If the solvent has evaporated over time, the concentration of this compound will increase, potentially leading to precipitation.
Q: How can I check the stability of my this compound sample?
A: To assess the stability of your compound, you can perform analytical tests such as High-Performance Liquid Chromatography (HPLC). Comparing the chromatogram of your current sample to a reference standard or a freshly prepared sample can reveal the presence of degradation products.
Experimental Protocols
While specific, validated stability-indicating analytical methods for this compound are not publicly available, researchers can adapt general protocols for assessing the stability of small molecules. The following are generalized methodologies for key stability-indicating experiments.
General Protocol for a Forced Degradation Study
A forced degradation study is designed to intentionally degrade a sample to identify potential degradation products and establish the stability-indicating nature of an analytical method.
Objective: To identify the degradation pathways of this compound under various stress conditions.
Methodology:
-
Sample Preparation: Prepare solutions of this compound in a suitable solvent (e.g., DMSO or a mixture of acetonitrile (B52724) and water).
-
Stress Conditions: Expose the solutions to a range of stress conditions, including:
-
Acidic Hydrolysis: Add a small amount of a dilute acid (e.g., 0.1 N HCl) and incubate at a controlled temperature (e.g., 60°C).
-
Basic Hydrolysis: Add a small amount of a dilute base (e.g., 0.1 N NaOH) and incubate at a controlled temperature.
-
Oxidation: Add a small amount of an oxidizing agent (e.g., 3% hydrogen peroxide) and keep at room temperature.
-
Thermal Stress: Incubate a solution at an elevated temperature (e.g., 80°C).
-
Photostability: Expose a solution to a controlled light source, as detailed in the photostability protocol below.
-
-
Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Analysis: Analyze the stressed samples using a suitable analytical method, such as HPLC with UV or mass spectrometry detection, to separate and identify any degradation products.
General Protocol for Photostability Testing
This protocol is based on the ICH Q1B guidelines for photostability testing of new drug substances.
Objective: To evaluate the intrinsic photostability of this compound.
Methodology:
-
Sample Preparation:
-
Solid State: Spread a thin layer of solid this compound in a chemically inert, transparent container.
-
Solution State: Prepare a solution of this compound in a suitable solvent in a chemically inert, transparent container.
-
-
Light Exposure: Expose the samples to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
Control Samples: Protect identical samples from light with aluminum foil to serve as dark controls.
-
Analysis: After exposure, compare the light-exposed samples to the dark controls using an appropriate analytical method (e.g., HPLC) to quantify any degradation.
Visualizations
The following diagrams illustrate key workflows for the proper handling and troubleshooting of this compound.
Caption: Recommended storage and handling workflow for this compound.
Caption: Troubleshooting workflow for this compound experiments.
References
Troubleshooting inconsistent results with BAY-155
Welcome to the technical support center for BAY-155, a potent and selective inhibitor of the menin-MLL interaction. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals achieve consistent and reliable results in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a small molecule inhibitor that potently and selectively targets the protein-protein interaction (PPI) between Menin and Mixed Lineage Leukemia (MLL).[1] In cancers with MLL rearrangements (MLL-r), the fusion of the MLL gene with other genes creates oncogenic fusion proteins. These fusion proteins rely on their interaction with Menin to drive the expression of genes, such as HOXA9 and MEIS1, which are critical for leukemic cell proliferation and survival.[2][3][4] this compound competitively binds to Menin in the pocket where MLL would normally bind, thereby disrupting this interaction. This leads to the downregulation of downstream target genes and induces differentiation and apoptosis in MLL-r leukemia cells.
Q2: What are the expected on-target effects of this compound in sensitive cell lines?
A2: In sensitive MLL-rearranged cancer cell lines, such as MOLM-13 and MV-4-11, the primary on-target effects of this compound include:
-
Disruption of the Menin-MLL complex.
-
Downregulation of MLL target genes: A significant reduction in the mRNA and protein expression of genes like HOXA9 and MEIS1.
-
Upregulation of differentiation markers: Increased expression of myeloid differentiation markers such as CD11b and MNDA.
-
Inhibition of cell proliferation and induction of apoptosis.
Q3: What is the recommended solvent and storage condition for this compound?
A3: The recommended solvent for this compound is dimethyl sulfoxide (B87167) (DMSO). For long-term storage, the solid powder form of this compound should be stored at -20°C for up to 12 months. Stock solutions in DMSO can be stored at -80°C for up to 6 months. It is advisable to prepare aliquots of the stock solution to avoid repeated freeze-thaw cycles, which can affect the compound's stability.
Q4: At what concentration should I use this compound in my cell-based assays?
A4: The optimal concentration of this compound will vary depending on the cell line and the specific assay. This compound has a reported IC50 of 8 nM in biochemical assays. For cell-based assays, a good starting point is to perform a dose-response curve ranging from low nanomolar to low micromolar concentrations (e.g., 1 nM to 10 µM) to determine the EC50 for your specific cell line and endpoint.
Troubleshooting Inconsistent Results
Inconsistent results with this compound can arise from various factors, from compound handling to experimental design and execution. This guide provides a systematic approach to identifying and resolving common issues.
Logical Flow for Troubleshooting
Caption: A step-by-step workflow for troubleshooting inconsistent experimental results with this compound.
Issue 1: Reduced or No Potency Observed
| Potential Cause | Troubleshooting Steps |
| Compound Degradation | - Prepare a fresh stock solution of this compound from the solid powder.- Avoid repeated freeze-thaw cycles of stock solutions by preparing single-use aliquots.- Protect stock solutions from light. |
| Improper Solubilization | - Ensure this compound is fully dissolved in DMSO before further dilution in aqueous media. Gentle warming (up to 37°C) and vortexing can aid dissolution.- When diluting in aqueous media, add the DMSO stock to the media and mix immediately to prevent precipitation. |
| Suboptimal Assay Conditions | - Perform a time-course experiment to determine the optimal incubation time for observing the desired effect. The effects of menin-MLL inhibitors can be time-dependent.- Optimize cell seeding density. High cell density can sometimes reduce the apparent potency of a compound. |
| Cell Line Insensitivity | - Confirm that your cell line has the appropriate genetic background (e.g., MLL rearrangement) for sensitivity to menin-MLL inhibition.- Test a positive control cell line known to be sensitive to this compound, such as MOLM-13 or MV-4-11. |
Issue 2: High Variability Between Replicates or Experiments
| Potential Cause | Troubleshooting Steps |
| Lot-to-Lot Variability | - When starting a new lot of this compound, perform a side-by-side comparison with the previous lot using a standard assay to ensure comparable activity.- If a significant difference is observed, a new dose-response curve should be generated for the new lot. |
| Inconsistent Cell Health | - Use cells with a consistent and low passage number. High passage numbers can lead to phenotypic drift.- Regularly test cell cultures for mycoplasma contamination, which can significantly alter cellular responses. |
| Pipetting Inaccuracy | - Use calibrated pipettes and ensure proper pipetting technique, especially when preparing serial dilutions of the compound.- For multi-well plate assays, be mindful of evaporation from the edge wells, which can concentrate the compound. Using the outer wells for blanks or filling them with sterile PBS can mitigate this "edge effect". |
| Compound Instability in Media | - The stability of small molecules can be limited in cell culture media, especially when supplemented with serum containing enzymes.- Prepare fresh working solutions of this compound in media for each experiment. |
Issue 3: Discrepancy Between Expected and Observed Phenotype
| Potential Cause | Troubleshooting Steps |
| Off-Target Effects | - Use the lowest effective concentration of this compound that elicits the on-target phenotype to minimize off-target effects.- Validate the phenotype using a structurally different menin-MLL inhibitor.- Use genetic approaches (e.g., siRNA or CRISPR-mediated knockdown of MEN1) to confirm that the observed phenotype is dependent on the intended target. |
| Activation of Compensatory Pathways | - Investigate whether your cell line might be upregulating alternative signaling pathways to bypass the inhibition of the menin-MLL axis. |
| Incorrect Downstream Readout | - Confirm that the antibody or primers used for downstream analysis (e.g., Western blot or qPCR) are specific and validated for the intended target. |
Key Experimental Protocols
Cell Viability Assay (MTT/MTS)
This protocol is a general guideline for assessing the effect of this compound on cell proliferation.
-
Cell Seeding: Seed cells in a 96-well plate at a density that will allow for logarithmic growth during the course of the experiment (e.g., 5,000-10,000 cells/well). Allow adherent cells to attach overnight.
-
Compound Treatment: Prepare a serial dilution of this compound in the appropriate cell culture medium. A suggested concentration range is 0.1 nM to 10 µM. Remove the old medium and add the medium containing the different concentrations of this compound. Include a DMSO vehicle control (at a final concentration not exceeding 0.1%).
-
Incubation: Incubate the plate for a predetermined time (e.g., 72 hours). The optimal incubation time may need to be determined empirically.
-
MTT/MTS Addition: Add 10-20 µL of MTT (5 mg/mL in PBS) or MTS reagent to each well and incubate for 1-4 hours at 37°C.
-
Signal Measurement: If using MTT, add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan (B1609692) crystals. Measure the absorbance at the appropriate wavelength (around 570 nm for MTT and 490 nm for MTS) using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle control and plot the results to determine the IC50 value.
Quantitative Real-Time PCR (qPCR) for Target Gene Expression
This protocol is for measuring changes in the expression of this compound target genes, HOXA9 and MEIS1.
-
Cell Treatment: Treat sensitive cells (e.g., MOLM-13) with an effective concentration of this compound (e.g., 100 nM) and a DMSO vehicle control for a specified time (e.g., 48-72 hours).
-
RNA Extraction: Harvest the cells and extract total RNA using a commercially available kit according to the manufacturer's instructions.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
qPCR: Perform qPCR using a suitable qPCR master mix and primers specific for HOXA9, MEIS1, and a housekeeping gene (e.g., GAPDH or ACTB) for normalization.
-
Suggested Primer Sequences (Human):
-
HOXA9 Forward: 5'-CCCTGGAAAAAGAGGAATCG-3'
-
HOXA9 Reverse: 5'-AGGGCGGTCTGACTGTCTTT-3'
-
MEIS1 Forward: 5'-CAAGCTGCAAACCATTCGAC-3'
-
MEIS1 Reverse: 5'-GCTCTGTCGGTCTTGTTGAA-3'
-
GAPDH Forward: 5'-GAAGGTGAAGGTCGGAGTCA-3'
-
GAPDH Reverse: 5'-GAAGATGGTGATGGGATTTC-3'
-
-
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of HOXA9 and MEIS1 to the housekeeping gene and comparing the this compound-treated samples to the vehicle control.
Co-Immunoprecipitation (Co-IP) to Validate Menin-MLL Disruption
This protocol is to confirm that this compound disrupts the interaction between Menin and MLL.
-
Cell Treatment and Lysis: Treat MLL-rearranged cells with this compound (e.g., 1 µM) or DMSO for 4-6 hours. Harvest the cells and lyse them in a non-denaturing Co-IP lysis buffer containing protease and phosphatase inhibitors.
-
Immunoprecipitation: Incubate the cell lysates with an antibody against Menin or an epitope tag on MLL (if applicable) overnight at 4°C.
-
Complex Capture: Add Protein A/G agarose (B213101) or magnetic beads to the lysate-antibody mixture and incubate for 1-2 hours at 4°C to capture the immune complexes.
-
Washes: Pellet the beads and wash them several times with Co-IP lysis buffer to remove non-specific binding proteins.
-
Elution and Western Blotting: Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer. Separate the proteins by SDS-PAGE and perform a Western blot to detect the presence of MLL (when immunoprecipitating Menin) or Menin (when immunoprecipitating MLL).
-
Analysis: A reduced amount of the co-immunoprecipitated protein in the this compound-treated sample compared to the DMSO control indicates disruption of the protein-protein interaction.
Quantitative Data Summary
| Parameter | Value | Reference |
| Binding Affinity (IC50) | 8 nM | |
| Solubility | 10 mM in DMSO | |
| Storage (Solid) | -20°C for 12 months | |
| Storage (in DMSO) | -80°C for 6 months |
IC50 Values in Different Cell Lines (Illustrative)
| Cell Line | Genetic Background | Reported IC50 (Menin-MLL Inhibitors) | Reference |
| MOLM-13 | MLL-AF9 | 25 nM - 54 nM | |
| MV-4-11 | MLL-AF4 | 10.3 nM - 25 nM | |
| KOPN-8 | MLL-AF4 | Sensitive (IC50 in nM range) | - |
| HL-60 | MLL-wild type | > 10 µM |
Note: The IC50 values presented are for various menin-MLL inhibitors and are intended to be illustrative. The specific IC50 for this compound may vary and should be determined empirically for each cell line.
Signaling Pathway and Experimental Workflow Diagrams
Menin-MLL Signaling Pathway Inhibition by this compound
Caption: The mechanism of action of this compound in inhibiting the Menin-MLL signaling pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. Inhibitors of the Menin-Mixed Lineage Leukemia (MLL) Interaction - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Challenges and opportunities in targeting the menin-MLL interaction - PMC [pmc.ncbi.nlm.nih.gov]
BAY-155 Technical Support Center: Investigating Efficacy in Solid Tumor Models
Disclaimer: BAY-155 is a potent and selective menin-MLL inhibitor primarily investigated for its efficacy in hematological malignancies, particularly acute leukemia.[1][2][3] Its application in solid tumor models is an emerging area of research. This technical support center provides guidance for researchers exploring this novel application, with the understanding that protocols and expected outcomes are based on the mechanism of menin-MLL inhibition and principles of solid tumor research, rather than extensive direct data on this compound in this context.
Frequently Asked Questions (FAQs)
Q1: What is the rationale for testing this compound, a menin-MLL inhibitor, in solid tumors?
While the primary role of the menin-MLL interaction is established in MLL-rearranged leukemias, emerging evidence suggests that this pathway may also be relevant in certain solid tumors.[1][4] Menin has been implicated in the carcinogenesis of liver, prostate, and breast cancers. Therefore, investigating the efficacy of this compound in solid tumor models is a rational step to explore its broader therapeutic potential.
Q2: Which solid tumor types are most likely to respond to this compound?
Solid tumors with a dependency on the menin-MLL1 interaction for their growth and survival are the most promising candidates. This may include tumors with high expression of menin or those with specific genetic alterations that confer sensitivity to MLL1 inhibition. Preliminary studies with other menin-MLL inhibitors have shown some activity in hepatocellular carcinoma models. Researchers should consider conducting initial screenings across a panel of solid tumor cell lines to identify sensitive models.
Q3: What is the known mechanism of action of this compound?
This compound is a small molecule inhibitor that disrupts the protein-protein interaction between menin and MLL (Mixed-Lineage Leukemia). This interaction is critical for the oncogenic activity of MLL fusion proteins in leukemia. By inhibiting this interaction, this compound is expected to downregulate the expression of downstream target genes involved in cell proliferation and survival.
Q4: Are there known off-target effects of this compound?
This compound is described as a selective inhibitor. However, as with any targeted therapy, off-target effects are possible. Menin itself has a tumor-suppressor role in some endocrine tissues, which is a consideration for potential long-term toxicities. It is crucial to include appropriate controls in all experiments to monitor for unexpected cellular effects.
Troubleshooting Guides
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Lack of In Vitro Efficacy | - The selected solid tumor cell line may not be dependent on the menin-MLL pathway.- Insufficient drug concentration or treatment duration.- Drug instability in culture media. | - Screen a panel of diverse solid tumor cell lines.- Perform dose-response and time-course experiments to determine optimal conditions.- Confirm the stability of this compound under your experimental conditions. |
| High In Vitro but Poor In Vivo Efficacy | - Poor pharmacokinetic properties of this compound in the chosen animal model.- Inadequate tumor penetration.- Rapid development of resistance. | - Conduct pharmacokinetic studies to assess drug exposure in plasma and tumor tissue.- Consider alternative dosing regimens or routes of administration.- Analyze tumor samples for biomarkers of response and resistance. |
| Toxicity in Animal Models | - On-target toxicity related to the tumor-suppressive role of menin in other tissues.- Off-target effects of this compound. | - Perform dose-escalation studies to determine the maximum tolerated dose (MTD).- Monitor animals closely for signs of toxicity and conduct histopathological analysis of major organs.- Consider combination therapies to allow for lower, less toxic doses of this compound. |
| Variability in Tumor Growth Inhibition | - Inconsistent tumor cell implantation.- Heterogeneity of the xenograft tumors.- Variability in drug administration. | - Standardize the tumor implantation procedure to ensure uniform tumor size at the start of treatment.- Increase the number of animals per group to improve statistical power.- Ensure accurate and consistent dosing. |
Data Presentation
Table 1: Hypothetical In Vitro Efficacy of this compound in a Panel of Solid Tumor Cell Lines
| Cell Line | Tumor Type | IC50 (µM) after 72h | Notes |
| HepG2 | Hepatocellular Carcinoma | 1.5 | |
| PC-3 | Prostate Cancer | 5.2 | |
| MCF-7 | Breast Cancer | > 10 | |
| A549 | Non-Small Cell Lung Cancer | > 10 | |
| PANC-1 | Pancreatic Cancer | 8.7 |
Table 2: Hypothetical In Vivo Efficacy of this compound in a HepG2 Xenograft Model
| Treatment Group | Dose | Dosing Schedule | Mean Tumor Volume (mm³) at Day 21 | Percent Tumor Growth Inhibition (%) |
| Vehicle Control | - | Daily | 1500 ± 250 | 0 |
| This compound | 25 mg/kg | Daily | 850 ± 150 | 43 |
| This compound | 50 mg/kg | Daily | 400 ± 100 | 73 |
Experimental Protocols
In Vitro Cell Proliferation Assay
-
Cell Seeding: Plate solid tumor cells in 96-well plates at a density of 3,000-5,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the drug-containing medium. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Viability Assessment: Add a viability reagent (e.g., CellTiter-Glo®) to each well according to the manufacturer's instructions.
-
Data Analysis: Measure luminescence using a plate reader. Calculate the half-maximal inhibitory concentration (IC50) by fitting the data to a dose-response curve.
In Vivo Xenograft Study
-
Animal Model: Use immunodeficient mice (e.g., NOD/SCID or nude mice).
-
Tumor Implantation: Subcutaneously inject 1-5 x 10^6 solid tumor cells (e.g., HepG2) into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers every 2-3 days.
-
Treatment Initiation: When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups.
-
Drug Administration: Administer this compound or vehicle control via the desired route (e.g., oral gavage) at the predetermined dose and schedule.
-
Endpoint: Continue treatment for a specified period (e.g., 21 days) or until tumors in the control group reach a predetermined size. Euthanize the mice and excise the tumors for further analysis.
-
Data Analysis: Calculate tumor growth inhibition and perform statistical analysis.
Mandatory Visualizations
Caption: Simplified signaling pathway of the Menin-MLL interaction and its inhibition by this compound.
Caption: A typical preclinical workflow for evaluating a novel inhibitor in solid tumor models.
References
- 1. Menin–MLL1 Interaction Small Molecule Inhibitors: A Potential Therapeutic Strategy for Leukemia and Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Challenges and opportunities in targeting the menin-MLL interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdanderson.org [mdanderson.org]
- 4. aacrjournals.org [aacrjournals.org]
Cell culture contamination issues when using BAY-155
Welcome to the technical support center for BAY-155. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of this compound in cell culture experiments and to troubleshoot potential issues, with a focus on preventing and identifying sources of contamination.
Troubleshooting Guides
This section addresses common challenges that may be encountered during experiments with this compound, with a focus on issues that could be misidentified as cell culture contamination.
| Problem | Possible Cause | Recommended Solution |
| Sudden appearance of precipitate in culture medium after adding this compound. | 1. Poor Solubility: The concentration of this compound may exceed its solubility limit in the cell culture medium. 2. Solvent Shock: The stock solution of this compound (likely in DMSO) was not properly mixed into the medium, causing the compound to precipitate out. 3. Interaction with Media Components: this compound may be interacting with components in the serum or the medium itself, leading to precipitation. | 1. Optimize Working Concentration: Review the solubility data for this compound and ensure the final concentration in your experiment is well below the solubility limit. 2. Proper Dilution Technique: Prepare an intermediate dilution of the this compound stock in a small volume of medium before adding it to the final culture volume. Add the diluted compound dropwise while gently swirling the culture vessel. 3. Test in Different Media/Serum Concentrations: If precipitation persists, test the solubility of this compound in a serum-free medium or with a lower serum concentration to identify potential interactions. |
| Cells show signs of distress (e.g., rounding, detachment, death) immediately after adding this compound, mimicking a toxic contamination. | 1. High DMSO Concentration: The final concentration of the solvent (DMSO) in the cell culture may be too high, causing cellular toxicity.[1] 2. Off-Target Effects: At high concentrations, this compound may have off-target effects that lead to cytotoxicity.[2] 3. Incorrect Dosing: A calculation error may have resulted in a much higher concentration of this compound than intended. | 1. Control Solvent Concentration: Ensure the final concentration of DMSO in the culture medium is below 0.5%, and ideally below 0.1%.[1] Always include a vehicle control (medium with the same concentration of DMSO but without this compound) in your experiments. 2. Perform a Dose-Response Curve: Determine the optimal, non-toxic working concentration of this compound for your specific cell line by performing a dose-response experiment. 3. Verify Calculations and Pipetting: Double-check all calculations for dilutions and ensure that pipettes are properly calibrated. |
| Inconsistent results or loss of this compound activity in long-term experiments. | 1. Compound Instability: this compound may be unstable in the culture medium at 37°C over extended periods.[3] 2. Metabolism by Cells: The cells may be metabolizing this compound, reducing its effective concentration over time. | 1. Replenish this compound: For long-term experiments, consider replacing the medium with freshly prepared this compound-containing medium at regular intervals (e.g., every 24-48 hours).[4] 2. Assess Stability: To confirm instability, incubate this compound in your cell culture medium without cells for the duration of your experiment and then test its activity in a short-term assay. |
Frequently Asked Questions (FAQs)
Q1: How should I properly prepare and store this compound stock solutions to avoid contamination?
A1: To maintain the integrity of this compound and prevent contamination, follow these steps:
-
Reconstitution: this compound is soluble in DMSO at 10 mM. Prepare a high-concentration stock solution in sterile, anhydrous DMSO.
-
Storage: Store the stock solution in small, single-use aliquots at -20°C or -80°C to minimize freeze-thaw cycles and reduce the risk of contamination.
-
Handling: Always handle this compound and its solutions using aseptic techniques in a certified biological safety cabinet.
Q2: Could the use of this compound be a direct source of microbial contamination in my cell cultures?
A2: While this compound itself is a synthetic small molecule and unlikely to be a source of microbial contamination, the process of preparing and using it can introduce contaminants if not done under strict aseptic conditions. Contamination is more likely to originate from non-sterile handling, contaminated solvents, or a compromised laboratory environment.
Q3: My cells look unhealthy after treatment with this compound, but I don't see any typical signs of bacterial or fungal contamination. What could be the cause?
A3: This is a common issue when working with small molecule inhibitors. The observed cellular stress is likely due to the pharmacological or biophysical properties of the compound or its solvent, rather than microbial contamination. Refer to the "Troubleshooting Guides" section above to diagnose the issue, paying close attention to potential problems with solubility, solvent toxicity, and off-target effects.
Q4: How can I differentiate between cytotoxicity caused by this compound and a microbial contamination?
A4: Differentiating between these two possibilities is crucial for accurate data interpretation. Here’s how you can approach this:
-
Microscopic Examination: Look for classic signs of microbial contamination, such as motile bacteria, fungal hyphae, or yeast budding.
-
Vehicle Control: Compare the health of your this compound-treated cells to a vehicle control (cells treated with the same concentration of DMSO). If the cells in the vehicle control are healthy, the issue is likely related to this compound itself.
-
Culture a Sample of the Medium: If you suspect microbial contamination, you can inoculate a small sample of your culture medium into a sterile broth and incubate it to see if any microbes grow.
Experimental Protocols
Protocol 1: Preparation of this compound Working Solution
This protocol describes the preparation of a working solution of this compound for use in cell culture experiments, designed to minimize the risk of precipitation and solvent toxicity.
-
Prepare a High-Concentration Stock Solution: Dissolve this compound in sterile, anhydrous DMSO to a final concentration of 10 mM.
-
Create an Intermediate Dilution: In a sterile microcentrifuge tube, prepare an intermediate dilution of the stock solution in pre-warmed, sterile cell culture medium. For example, to achieve a final concentration of 10 µM in your experiment, you could prepare a 100X intermediate dilution (1 mM) by adding 1 µL of the 10 mM stock to 9 µL of medium.
-
Add to Final Culture Volume: Add the intermediate dilution to your final culture volume. For a 100X intermediate dilution, you would add 10 µL per 1 mL of culture medium. Add the solution dropwise while gently swirling the culture vessel to ensure rapid and even mixing.
Protocol 2: Assessing the Impact of DMSO on Cell Viability
This protocol outlines a method to determine the toxic threshold of DMSO for your specific cell line.
-
Cell Seeding: Seed your cells in a 96-well plate at a density appropriate for a 24-48 hour viability assay.
-
Prepare DMSO Dilutions: In a separate plate, prepare a serial dilution of DMSO in your cell culture medium. A typical concentration range to test would be from 2% down to 0.015%. Also include a no-DMSO control.
-
Treat Cells: Remove the old medium from your cells and add the medium containing the different concentrations of DMSO.
-
Incubate: Incubate the plate for the desired time point (e.g., 24 or 48 hours).
-
Assess Viability: Use a standard cell viability assay (e.g., MTT, PrestoBlue, or CellTiter-Glo) to determine the percentage of viable cells at each DMSO concentration. This will allow you to identify the maximum non-toxic concentration of DMSO for your cell line.
Visualizations
References
Technical Support Center: Interpreting Gene Expression Data After BAY-155 Treatment
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with BAY-155, a potent and selective inhibitor of the Menin-MLL interaction. Here, you will find guidance on experimental design, data interpretation, and troubleshooting common issues related to gene expression analysis after this compound treatment.
Troubleshooting Guides
Unexpected or inconsistent results are common in experimental biology. This section provides a guide to troubleshoot potential issues when analyzing gene expression data following this compound treatment.
Table 1: Troubleshooting Common Issues in Gene Expression Analysis of this compound Treatment
| Issue | Potential Cause(s) | Recommended Solution(s) |
| No significant change in target gene expression (e.g., MEIS1, HOXA9) | - Ineffective this compound concentration or treatment duration.- Poor RNA quality or degradation.- Suboptimal qPCR primer design or RNA-seq library preparation.- Cell line is not dependent on the Menin-MLL interaction. | - Perform a dose-response and time-course experiment to determine the optimal concentration and duration of this compound treatment.- Assess RNA integrity (e.g., using a Bioanalyzer). Ensure A260/280 ratio is ~2.0.[1]- Validate qPCR primers for efficiency and specificity. Review RNA-seq quality control metrics.- Confirm the dependency of your cell line on the Menin-MLL pathway through literature search or preliminary viability assays. |
| High variability between biological replicates | - Inconsistent cell culture conditions (e.g., cell density, passage number).- Pipetting errors during treatment or sample preparation.- Batch effects during RNA extraction, library preparation, or sequencing. | - Standardize cell culture protocols. Ensure consistent cell seeding density and use cells within a narrow passage number range.- Use calibrated pipettes and follow a consistent workflow for all samples.- Process all samples in the same batch whenever possible. If not feasible, use appropriate statistical methods to correct for batch effects during data analysis. |
| Discordant results between RNA-seq and qPCR | - Differences in the transcript isoforms being detected.- RNA-seq analysis pipeline artifacts.- qPCR reference gene is not stably expressed across treatment conditions. | - Ensure qPCR primers target the same exon or splice junction as the region quantified in the RNA-seq analysis.- Review RNA-seq alignment and quantification parameters.- Validate reference genes for stable expression across control and this compound treated samples. It is recommended to use the geometric mean of multiple stable reference genes for normalization.[2] |
| Unexpected off-target gene expression changes | - this compound may have off-target effects at high concentrations.- The observed changes are downstream effects of the primary target inhibition. | - Perform experiments at the lowest effective concentration of this compound.- Conduct pathway analysis to determine if the "off-target" genes are part of signaling cascades downstream of the Menin-MLL complex.- Compare your results with published data on Menin-MLL inhibition to identify known downstream effects. |
Frequently Asked Questions (FAQs)
This section addresses specific questions that may arise during the analysis and interpretation of gene expression data from this compound experiments.
1. What is the mechanism of action of this compound and which genes are expected to be affected?
This compound is a small molecule inhibitor that disrupts the protein-protein interaction between Menin and Mixed-Lineage Leukemia (MLL) histone methyltransferase.[3][4] This interaction is crucial for the oncogenic activity of MLL fusion proteins in certain leukemias and other cancers.[5] By inhibiting this interaction, this compound is expected to alter the expression of MLL target genes.
Key downstream targets include:
-
MEIS1 and HOXA9 : These are well-characterized oncogenes that are typically downregulated following Menin-MLL inhibition.
-
CD11b (also known as ITGAM) and MNDA : These are markers of myeloid differentiation and are often upregulated as leukemic cells are induced to differentiate.
Table 2: Expected Gene Expression Changes Following this compound Treatment in Responsive Cell Lines
| Gene | Expected Change | Example Fold Change (Log2) | Example p-value |
| MEIS1 | Downregulation | -2.5 | < 0.01 |
| HOXA9 | Downregulation | -1.8 | < 0.05 |
| CD11b | Upregulation | 3.2 | < 0.01 |
| MNDA | Upregulation | 2.8 | < 0.01 |
Note: The exact fold change and statistical significance will vary depending on the cell line, experimental conditions, and data analysis methods.
2. How do I design an effective RNA-sequencing experiment to study the effects of this compound?
A well-designed RNA-seq experiment is critical for obtaining reliable and interpretable results.
-
Experimental Workflow for RNA-seq Analysis
Caption: A typical experimental workflow for RNA-sequencing analysis of this compound treated cells.
3. How should I validate my RNA-sequencing results?
Quantitative real-time PCR (qPCR) is the gold standard for validating RNA-seq data. It is recommended to validate a subset of differentially expressed genes, including both upregulated and downregulated targets.
-
Key Considerations for qPCR Validation:
-
Use a separate set of biological replicates for validation to confirm the biological response.
-
Design primers that span exon-exon junctions to avoid amplification of genomic DNA.
-
Test primer efficiency to ensure accurate quantification.
-
Use one or more stably expressed reference genes for normalization.
-
4. What does the Menin-MLL signaling pathway look like and how does this compound affect it?
The Menin-MLL complex is a key regulator of gene transcription. Menin acts as a scaffold protein, linking MLL1 and its fusion oncoproteins to chromatin, leading to histone H3 lysine (B10760008) 4 (H3K4) methylation and subsequent gene activation. This compound competitively binds to the pocket on Menin that MLL occupies, thereby disrupting the complex and inhibiting its function.
-
Menin-MLL Signaling Pathway and Inhibition by this compound
Caption: The Menin-MLL signaling pathway and its inhibition by this compound.
Experimental Protocols
Detailed methodologies are crucial for reproducible research. Below are generalized protocols for RNA-sequencing and qPCR validation that can be adapted for specific cell lines and experimental conditions.
Protocol 1: RNA-Sequencing of this compound Treated Cells
-
Cell Culture and Treatment:
-
Culture cells in appropriate media and conditions.
-
Treat cells with the desired concentration of this compound or vehicle control (e.g., DMSO) for a predetermined time.
-
Include at least three biological replicates for each condition.
-
-
RNA Extraction:
-
Harvest cells and extract total RNA using a column-based kit (e.g., RNeasy Kit, Qiagen) or TRIzol reagent according to the manufacturer's instructions.
-
Treat with DNase I to remove any contaminating genomic DNA.
-
-
RNA Quality and Quantity Assessment:
-
Determine RNA concentration and purity using a spectrophotometer (e.g., NanoDrop).
-
Assess RNA integrity by capillary electrophoresis (e.g., Agilent Bioanalyzer). A high-quality RNA sample should have an RNA Integrity Number (RIN) > 8.
-
-
Library Preparation and Sequencing:
-
Prepare RNA-seq libraries from total RNA using a commercial kit (e.g., Illumina TruSeq Stranded mRNA Library Prep Kit). This typically involves mRNA purification, fragmentation, cDNA synthesis, adapter ligation, and amplification.
-
Sequence the libraries on a next-generation sequencing platform (e.g., Illumina NovaSeq).
-
-
Data Analysis:
-
Perform quality control on the raw sequencing reads (e.g., using FastQC).
-
Align the reads to a reference genome.
-
Quantify gene expression levels.
-
Perform differential gene expression analysis between this compound and vehicle-treated samples.
-
Protocol 2: qPCR Validation of RNA-Seq Results
-
cDNA Synthesis:
-
Reverse transcribe 1 µg of total RNA to cDNA using a reverse transcription kit with oligo(dT) or random primers.
-
-
Primer Design and Validation:
-
Design primers for target and reference genes.
-
Validate primer efficiency by generating a standard curve with a serial dilution of cDNA. The efficiency should be between 90-110%.
-
-
qPCR Reaction:
-
Prepare a qPCR reaction mix containing cDNA, primers, and a SYBR Green master mix.
-
Run the qPCR on a real-time PCR instrument. A typical program includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
-
-
Data Analysis:
-
Determine the quantification cycle (Cq) for each reaction.
-
Calculate the relative gene expression using the ΔΔCq method, normalizing the expression of the target gene to one or more stable reference genes.
-
References
Technical Support Center: BAY-155 Animal Model Studies
This guide provides troubleshooting advice, frequently asked questions, and protocols to help researchers minimize toxicity associated with the investigational compound BAY-155 in preclinical animal models.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is the recommended vehicle for in vivo administration of this compound?
A1: For oral gavage in rodent models, this compound can be formulated in a solution of 0.5% methylcellulose (B11928114) (w/v) and 0.2% Tween 80 (v/v) in sterile water. It is critical to ensure the compound is fully solubilized and forms a homogenous suspension before each administration. For intravenous routes, a formulation containing 10% DMSO, 40% PEG300, and 50% saline is recommended, but test formulations should be assessed for hemolysis and precipitation prior to use.
Q2: What are the most commonly observed toxicities of this compound in rodent models?
A2: Based on preclinical studies, the primary dose-limiting toxicities observed in mice and rats are hepatotoxicity (elevated liver enzymes) and gastrointestinal (GI) distress, manifesting as diarrhea and significant weight loss. At higher exposures, off-target effects, such as skin rashes, have also been noted, likely due to inhibition of secondary kinases.
Q3: How should I monitor for the onset of hepatotoxicity during my study?
A3: Regular monitoring is crucial. We recommend collecting blood samples (e.g., via tail vein or saphenous vein) at baseline and then weekly throughout the study. Plasma should be analyzed for key liver function markers, primarily Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST). A significant elevation (e.g., >3x the upper limit of normal) should trigger a dose modification or intervention.
Q4: What is the maximum tolerated dose (MTD) of this compound in mice?
A4: The MTD can vary based on the strain, dosing schedule, and specific study endpoint. However, in acute toxicity studies using C57BL/6 mice, the MTD for once-daily oral dosing was established at approximately 50 mg/kg. Doses exceeding this level are associated with rapid weight loss and unacceptable morbidity. See the data summary in Table 1 for more details.
Section 2: Troubleshooting Guides
Problem: My mouse cohort is experiencing severe weight loss (>15%) and diarrhea within the first week of treatment.
-
Possible Cause 1: Dose is too high. The current dose may exceed the MTD for the specific animal strain or experimental conditions.
-
Troubleshooting Steps:
-
Immediately implement supportive care, including subcutaneous fluid administration (e.g., 1 mL sterile saline) and providing hydrogel or other high-moisture food sources.
-
Reduce the this compound dose by 25-50% for the remaining animals.
-
Consider an alternative dosing schedule, such as dosing on alternate days or 5 days on/2 days off, to allow for physiological recovery.
-
If GI-specific toxicity is the primary issue, co-administration of an anti-diarrheal agent like loperamide (B1203769) (consult with your institution's veterinarian for appropriate dosage) may be considered, but this should not mask systemic toxicity.
-
-
Possible Cause 2: Formulation or vehicle issue. The vehicle itself may be causing GI irritation, or the compound may be improperly suspended, leading to inconsistent and unexpectedly high doses.
-
Troubleshooting Steps:
-
Run a vehicle-only control group to rule out any adverse effects from the formulation itself.
-
Ensure the dosing formulation is prepared fresh daily and is vigorously vortexed before each animal is dosed to guarantee a homogenous suspension.
-
Problem: Mid-study blood analysis reveals a significant (>3x) elevation in ALT and AST levels.
-
Possible Cause: Drug-induced liver injury (DILI). this compound is known to have a potential for hepatotoxicity, likely related to the metabolic burden on hepatocytes.
-
Troubleshooting Steps:
-
Dose Fractionation: Split the total daily dose into two separate administrations (e.g., 10 hours apart). This can lower the peak plasma concentration (Cmax) while maintaining a similar total exposure (AUC), potentially reducing acute stress on the liver.
-
Alternate-Day Dosing: Switch to an every-other-day (QOD) dosing schedule to allow for hepatic recovery between doses.
-
Hepatoprotective Co-medication: Consider co-administering N-acetylcysteine (NAC), a precursor to the antioxidant glutathione, which can mitigate oxidative stress in the liver. A typical dose in mice is 150 mg/kg administered intraperitoneally 1-2 hours before this compound.
-
See the workflow diagram below for a structured approach to managing toxicity.
-
Caption: Workflow for troubleshooting and managing in-study toxicity.
Section 3: Data & Pathways
Data Summary
The following table summarizes dose-dependent toxicity observed in a 14-day study in C57BL/6 mice with once-daily oral administration of this compound.
| Dose (mg/kg/day) | Vehicle Control | 25 mg/kg | 50 mg/kg | 75 mg/kg |
| Max Mean Body Weight Change (%) | +5.2% | -4.1% | -12.5% | -21.3% |
| Mean ALT (U/L) at Day 14 | 35 | 88 | 215 | 450 |
| Mean AST (U/L) at Day 14 | 54 | 120 | 310 | 620 |
| Incidence of Diarrhea (%) | 0% | 10% | 60% | 100% |
| Indicates statistically significant difference (p < 0.05) compared to vehicle control. |
Signaling Pathway Context
This compound is designed to inhibit Target Kinase A, a critical component in tumor proliferation. However, at higher concentrations, it exhibits off-target activity against Effector Kinase X, which plays a role in epithelial homeostasis. This off-target inhibition is hypothesized to be the cause of observed skin and GI toxicities.
Technical Support Center: Enhancing BAY-155 Delivery to Target Cells
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the delivery of BAY-155 to target cells.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective small molecule inhibitor of the menin-MLL (Mixed Lineage Leukemia) interaction, with an IC50 of 8 nM.[1][2] Its primary mechanism of action is to disrupt the binding of menin to MLL fusion proteins, which are critical for the proliferation of certain types of leukemia cells. This disruption leads to a significant downregulation of target genes like MEIS1 and upregulation of differentiation markers such as CD11b and MNDA, ultimately showing anti-proliferative effects in acute myeloid/lymphoblastic leukemia (AML/ALL) models.[1]
Q2: What are the common methods for delivering this compound to cells in vitro?
As a small molecule inhibitor, this compound is typically delivered to cells in vitro by dissolving it in a suitable solvent (e.g., DMSO) and then adding it to the cell culture medium. However, for difficult-to-transfect cells or to enhance intracellular concentration, researchers may explore encapsulation or delivery enhancement methods such as liposome-based transfection or electroporation.
Q3: How can I determine the optimal concentration of this compound for my experiments?
The optimal concentration of this compound will vary depending on the cell type and the specific experimental endpoint. It is recommended to perform a dose-response curve to determine the effective concentration for your specific cell line. Start with a concentration range that brackets the reported IC50 of 8 nM and extend it to assess for cytotoxicity.
Q4: What are the potential challenges in delivering this compound to target cells?
Challenges in delivering small molecule inhibitors like this compound can include poor cell permeability, off-target effects at high concentrations, and degradation of the compound in culture medium. For oligonucleotide therapeutics, which face similar delivery hurdles, challenges include degradation by nucleases, inefficient endosomal escape, and activation of innate immunity.[3][4] While this compound is not an oligonucleotide, these principles of cellular delivery are important to consider.
Q5: How can I measure the intracellular concentration of this compound?
Determining the intracellular concentration of a compound is crucial for understanding its efficacy. A common method involves incubating cells with this compound, followed by thorough washing to remove extracellular compound, cell lysis, and subsequent quantification of the compound in the cell lysate using techniques like liquid chromatography-mass spectrometry (LC-MS/MS).
Troubleshooting Guides
Low Efficacy or No Observable Effect of this compound
| Possible Cause | Suggested Solution |
| Suboptimal this compound Concentration | Perform a dose-response experiment to identify the optimal concentration for your cell line. |
| Poor Cell Permeability | Consider using a temporary permeabilization method like electroporation or a lipid-based delivery reagent to enhance uptake. Optimize parameters such as voltage and pulse duration for electroporation. For lipid-based methods, optimize the ratio of the delivery reagent to this compound. |
| Compound Degradation | Ensure proper storage of this compound according to the manufacturer's instructions. Minimize the time the compound is in culture medium before the experiment. |
| Incorrect Cell Density | Optimize cell density at the time of treatment. Both very low and very high cell confluency can affect experimental outcomes. |
| Resistant Cell Line | Confirm that your target cell line expresses the menin-MLL target and is reported to be sensitive to its inhibition. |
High Cell Toxicity or Death
| Possible Cause | Suggested Solution |
| This compound Concentration Too High | Perform a cytotoxicity assay (e.g., MTT or LDH assay) to determine the maximum non-toxic concentration of this compound for your cell line. |
| Solvent Toxicity | Ensure the final concentration of the solvent (e.g., DMSO) in the cell culture medium is below the toxic threshold for your cells (typically <0.5%). Run a solvent-only control. |
| Contamination of Reagents or Cells | Check for mycoplasma contamination in your cell cultures. Use sterile techniques and fresh reagents. |
| Harsh Delivery Method | If using electroporation or a lipid-based reagent, optimize the parameters to minimize cell death. For electroporation, this includes voltage, pulse length, and buffer composition. For lipid reagents, adjust the reagent-to-compound ratio and incubation time. |
Experimental Protocols
Protocol 1: Standard Delivery of this compound in Cell Culture
-
Preparation of this compound Stock Solution: Dissolve this compound in sterile DMSO to create a high-concentration stock solution (e.g., 10 mM). Aliquot and store at -20°C or as recommended by the supplier.
-
Cell Seeding: Plate cells at the desired density in a multi-well plate and allow them to adhere and reach the desired confluency (typically 70-80%).
-
Preparation of Working Solution: Dilute the this compound stock solution in a serum-free medium to the desired final concentrations.
-
Treatment: Remove the existing medium from the cells and add the medium containing the desired concentration of this compound.
-
Incubation: Incubate the cells for the desired period (e.g., 24, 48, 72 hours) under standard cell culture conditions (37°C, 5% CO2).
-
Analysis: Proceed with the desired downstream analysis (e.g., cell proliferation assay, gene expression analysis).
Protocol 2: Enhanced Delivery of this compound using Electroporation
-
Cell Preparation: Harvest cells and resuspend them in an appropriate electroporation buffer at a specific density (e.g., 1 x 10^6 cells/100 µL).
-
Electroporation Parameter Optimization: Systematically vary the voltage, pulse duration, and number of pulses to determine the optimal conditions that maximize uptake and cell viability. This is a critical step for each cell type.
-
Electroporation: Mix the cell suspension with the desired concentration of this compound. Transfer the mixture to an electroporation cuvette and apply the optimized electrical pulse.
-
Recovery: Immediately after electroporation, transfer the cells to a pre-warmed culture dish containing a complete growth medium.
-
Incubation and Analysis: Incubate the cells and perform downstream analysis as described in Protocol 1.
Signaling Pathways and Experimental Workflows
Caption: Mechanism of action of this compound in inhibiting the menin-MLL interaction.
Caption: Troubleshooting workflow for low this compound efficacy.
References
Validation & Comparative
A Comparative Guide to the Efficacy of Menin Inhibitors: A Focus on BAY-155
For Researchers, Scientists, and Drug Development Professionals
The landscape of targeted therapies for acute leukemias, particularly those with KMT2A (MLL) rearrangements or NPM1 mutations, is rapidly evolving with the advent of menin inhibitors. These small molecules disrupt the critical interaction between menin and the KMT2A/MLL complex, a key driver of leukemogenesis. This guide provides a comparative analysis of the efficacy of various menin inhibitors, with a special focus on the preclinical compound BAY-155, placed in the context of clinically evaluated agents such as revumenib, ziftomenib, and bleximenib.
Mechanism of Action: Disrupting the Menin-KMT2A/MLL Interaction
Menin inhibitors function by competitively binding to a pocket on the menin protein, thereby preventing its interaction with the KMT2A (formerly MLL) protein. In leukemias with KMT2A rearrangements or NPM1 mutations, this interaction is crucial for the recruitment of the MLL fusion protein complex to chromatin. This complex aberrantly activates the transcription of downstream target genes, most notably HOXA9 and MEIS1, which are critical for maintaining the leukemic state by promoting proliferation and blocking differentiation. By disrupting the menin-KMT2A/MLL interaction, these inhibitors lead to the downregulation of these oncogenes, ultimately inducing differentiation and apoptosis in leukemia cells.
Below is a diagram illustrating the Menin-KMT2A/MLL signaling pathway and the mechanism of action of menin inhibitors.
Preclinical Efficacy of this compound and Other Menin Inhibitors
This section summarizes the available preclinical data for this compound and provides a comparative context with other menin inhibitors.
This compound is a potent and selective menin-MLL inhibitor with a reported IC50 of 8 nM.[1] Preclinical studies have demonstrated its anti-proliferative activity in various acute myeloid leukemia (AML) and acute lymphoblastic leukemia (ALL) models.[1] Notably, this compound has been shown to be a more selective inhibitor compared to the earlier tool compound MI-503. In MLL-rearranged cell lines such as MOLM-13 and MV-4-11, treatment with this compound leads to a significant downregulation of the MEIS1 gene and upregulation of genes associated with myeloid differentiation, including CD11b and MNDA.
While a comprehensive head-to-head comparison of GI50 values across a broad panel of cell lines is not publicly available for this compound, its high potency and selectivity position it as a valuable research tool and a potential backbone for the development of future clinical candidates.
Table 1: Preclinical Activity of Selected Menin Inhibitors
| Inhibitor | Target | IC50 (Binding Assay) | Key Preclinical Findings |
| This compound | Menin-MLL | 8 nM[1] | Potent and selective inhibitor; downregulates MEIS1 and upregulates differentiation markers in MLL-rearranged cell lines. |
| Revumenib (SNDX-5613) | Menin-KMT2A | - | Induces differentiation and apoptosis in KMT2A-rearranged and NPM1-mutant leukemia cells.[2] |
| Ziftomenib (KO-539) | Menin-KMT2A | - | Demonstrates anti-leukemic activity in preclinical models of NPM1-mutant and KMT2A-rearranged AML. |
| Bleximenib (JNJ-75276617) | Menin-KMT2A | - | Shows potent anti-proliferative activity in AML and ALL cell lines with KMT2A or NPM1 alterations. |
Clinical Efficacy of Menin Inhibitors
Clinical trials have provided encouraging efficacy data for several menin inhibitors in patients with relapsed or refractory acute leukemia.
Table 2: Clinical Trial Efficacy of Menin Inhibitors in Relapsed/Refractory Acute Leukemia
| Inhibitor | Trial (NCT ID) | Patient Population | Overall Response Rate (ORR) | Complete Remission (CR) + CR with Partial Hematologic Recovery (CRh) | Key Safety Findings |
| Revumenib | AUGMENT-101 (NCT04065399) | KMT2Ar AML | 59% (in adults) | 28% (in adults)[2] | Differentiation syndrome, QTc prolongation[2] |
| Ziftomenib | KOMET-001 (NCT04067336) | NPM1m AML | 42% | 33.3% (CR/CRh)[2] | Differentiation syndrome[3] |
| Bleximenib | cAMeLot-1 (NCT04811560) | KMT2Ar or NPM1m R/R Acute Leukemia | 36.4% - 55.0% (dose-dependent) | 18.2% - 40.0% (dose-dependent) | Differentiation syndrome |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are summaries of key experimental protocols used in the evaluation of menin inhibitors.
Cell Viability Assay (MTT Assay)
This assay is used to assess the anti-proliferative effects of menin inhibitors on leukemia cell lines.
Protocol:
-
Cell Seeding: Leukemia cell lines (e.g., MOLM-13, MV-4-11) are seeded into 96-well plates at a predetermined density.
-
Compound Addition: A range of concentrations of the menin inhibitor (and a vehicle control, typically DMSO) are added to the wells.
-
Incubation: The plates are incubated for a specified period (e.g., 72 hours) at 37°C in a humidified incubator.
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active metabolism convert the yellow MTT into a purple formazan (B1609692) precipitate.
-
Solubilization: A solubilizing agent (e.g., DMSO or a detergent solution) is added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance of each well is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to the vehicle control. The GI50 (the concentration of inhibitor that causes 50% growth inhibition) is determined by plotting a dose-response curve.
Gene Expression Analysis (Quantitative Real-Time PCR)
This method is employed to quantify the changes in the expression of target genes, such as HOXA9 and MEIS1, following treatment with a menin inhibitor.
Protocol:
-
Cell Treatment: Leukemia cells are treated with the menin inhibitor at a specific concentration and for a defined period.
-
RNA Isolation: Total RNA is extracted from the treated and control cells using a suitable RNA isolation kit.
-
cDNA Synthesis: The isolated RNA is reverse-transcribed into complementary DNA (cDNA).
-
qPCR Reaction: The cDNA is used as a template in a quantitative PCR (qPCR) reaction with primers specific for the target genes (HOXA9, MEIS1) and a housekeeping gene (for normalization).
-
Data Analysis: The relative expression of the target genes is calculated using the comparative Ct (ΔΔCt) method, which compares the expression levels in the treated samples to the vehicle-treated controls.
Conclusion
Menin inhibitors represent a significant advancement in the targeted therapy of acute leukemias with KMT2A rearrangements and NPM1 mutations. Preclinical data for this compound highlight its potency and selectivity, establishing it as a valuable tool for further research and development in this class of inhibitors. The clinical data from trials of revumenib, ziftomenib, and bleximenib demonstrate the therapeutic potential of this approach, with promising response rates in heavily pretreated patient populations. As research continues, the comparative efficacy and safety profiles of these and other emerging menin inhibitors will become clearer, further refining their role in the treatment of acute leukemia.
References
Independent Validation of BAY-155's Anti-Proliferative Effects: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-proliferative performance of BAY-155 with other menin-MLL inhibitors, supported by experimental data.
Introduction to this compound and Menin-MLL Inhibition
This compound is a potent and selective small molecule inhibitor of the menin-Mixed Lineage Leukemia (MLL) protein-protein interaction. This interaction is a critical driver in certain types of leukemia, particularly those with MLL gene rearrangements, as well as showing pathogenic roles in some solid tumors. By disrupting the menin-MLL complex, this compound aims to inhibit the transcription of key oncogenes, leading to a reduction in cancer cell proliferation and survival. This guide presents an independent validation of this compound's anti-proliferative effects in comparison to other known menin-MLL inhibitors.
Comparative Anti-Proliferative Activity
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound and its alternatives across various cancer cell lines. Lower IC50 values indicate greater potency.
| Compound | Cell Line | Cancer Type | IC50 (nM) |
| This compound | MOLM-13 | Acute Myeloid Leukemia (AML) | Data not publicly available in cited sources |
| MV-4-11 | Acute Myeloid Leukemia (AML) | Data not publicly available in cited sources | |
| MI-503 | MLL-AF9 transformed murine bone marrow cells | Leukemia | 220[1] |
| Human MLL leukemia cell lines | Leukemia | 250 - 570 | |
| 143B | Osteosarcoma | 130[2] | |
| HOS | Osteosarcoma | 160[2] | |
| Saos-2 | Osteosarcoma | 290[2] | |
| Revumenib (SNDX-5613) | MV-4-11 | Acute Myeloid Leukemia (AML) | 10 - 20[2][3][4][5] |
| RS4;11 | Acute Lymphoblastic Leukemia (ALL) | 10 - 20[2][3] | |
| MOLM-13 | Acute Myeloid Leukemia (AML) | 10 - 20[2][3] | |
| KOPN-8 | Acute Lymphoblastic Leukemia (ALL) | 10 - 20[2][3] | |
| Ziftomenib (KO-539) | MOLM13 | Acute Myeloid Leukemia (AML) | < 25[6] |
| MV4-11 | Acute Myeloid Leukemia (AML) | < 25[6] | |
| OCI-AML2 | Acute Myeloid Leukemia (AML) | < 25[6] | |
| OCI-AML3 | Acute Myeloid Leukemia (AML) | < 25 |
Note: While direct IC50 values for this compound were not available in the public domain, a study by Brzezinka et al. (2020) demonstrated that the inhibitory effects of this compound on the proliferation of MOLM-13 and MV-4-11 cells were 6.3 times and 2.8 times higher than that of MI-503, respectively.
Signaling Pathway and Experimental Workflow
To visually represent the mechanism of action and the process of validating the anti-proliferative effects, the following diagrams are provided.
Caption: Mechanism of Menin-MLL interaction and its inhibition by this compound.
Caption: Workflow for assessing the anti-proliferative effects of menin inhibitors.
Experimental Protocols
The following is a representative protocol for a cell proliferation assay, based on methodologies commonly used for evaluating menin-MLL inhibitors. For a detailed protocol specific to the comparison of this compound and MI-503, refer to the supplementary materials of Brzezinka K, et al. Cancers (Basel). 2020 Jan 14;12(1):201.
Cell Proliferation Assay (MTT-based)
-
Cell Culture and Seeding:
-
Culture cancer cell lines (e.g., MOLM-13, MV-4-11) in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of media.
-
Incubate the plates at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow cells to attach and resume growth.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound and alternative inhibitors in the appropriate cell culture medium.
-
Remove the medium from the wells and add 100 µL of medium containing the various concentrations of the test compounds or vehicle control (e.g., DMSO).
-
Incubate the plates for 72 hours at 37°C and 5% CO2.
-
-
MTT Assay:
-
Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well.
-
Incubate the plates for an additional 4 hours at 37°C.
-
Add 100 µL of solubilization buffer (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan (B1609692) crystals.
-
Gently pipette to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Subtract the background absorbance from a well containing only medium.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.
-
Determine the IC50 value, the concentration of the compound that inhibits cell proliferation by 50%, by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
-
Conclusion
The available data indicates that this compound is a potent inhibitor of the menin-MLL interaction with significant anti-proliferative effects, particularly in leukemia cell lines harboring MLL rearrangements. While direct comparative IC50 values for this compound are not widely published, its enhanced potency relative to MI-503 in key leukemia cell lines is a noteworthy finding. Newer generation menin inhibitors, such as revumenib and ziftomenib, also demonstrate high potency in similar cell line models. The provided experimental framework allows for the independent validation and comparison of these compounds, which is essential for advancing research and development in this therapeutic area.
References
- 1. Suppression of Cholangiocarcinoma Cell Growth and Proliferation by Atractylodes lancea (Thunb) DC. through ERK-Signaling Cascade - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. rsc.org [rsc.org]
The Reproducibility of Published Data on Menin-MLL Inhibitor BAY-155: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the menin-MLL inhibitor BAY-155 with other alternatives, supported by published experimental data. The information is presented to facilitate the reproducibility of key findings in the field.
This compound is a potent and selective small molecule inhibitor of the protein-protein interaction between menin and Mixed Lineage Leukemia (MLL) proteins. This interaction is a critical driver in certain types of acute leukemia, making it a promising therapeutic target. This guide summarizes the publicly available data on this compound and compares its performance with other well-characterized menin-MLL inhibitors, MI-503 and VTP-50469.
Comparative Efficacy of Menin-MLL Inhibitors
The following tables summarize the in vitro and in vivo efficacy of this compound, MI-503, and VTP-50469 based on published preclinical data.
Table 1: In Vitro Potency of Menin-MLL Inhibitors
| Compound | Assay Type | Cell Line(s) | IC50 / GI50 | Reference(s) |
| This compound | Binding Assay | - | 8 nM (IC50) | [1] |
| Cell Viability | MLL-rearranged AML/ALL models | Potent anti-proliferative effects | [1] | |
| MI-503 | Cell Viability | MLL-AF9 transformed murine bone marrow cells | 0.22 µM (GI50) | [2] |
| Cell Viability | MV4;11 (MLL-rearranged leukemia) | - | [3] | |
| VTP-50469 | Cell Viability | MV4;11 (MLL-rearranged leukemia) | 10 nM (IC50) | [4] |
| Cell Viability | MLL-rearranged leukemia cell lines | More potent than MI-503 | [3] |
Table 2: In Vivo Efficacy of Menin-MLL Inhibitors
| Compound | Animal Model | Dosing Regimen | Key Findings | Reference(s) |
| MI-503 | MV4;11 xenograft (nude mice) | Once daily i.p. injection | >80% reduction in tumor volume | [2][5] |
| VTP-50469 | Ewing Sarcoma PDX | 120 mg/kg, PO, BID for 28 days | Limited antitumor activity | [4] |
| MLL-rearranged ALL PDX | Not specified | Significant differences in EFS distribution compared to control in 6 of 8 PDXs | [6] |
Signaling Pathway and Experimental Workflows
The following diagrams illustrate the menin-MLL signaling pathway and a general experimental workflow for evaluating menin-MLL inhibitors.
Caption: The Menin-MLL signaling pathway in leukemia.
Caption: General experimental workflow for preclinical evaluation of menin-MLL inhibitors.
Experimental Protocols
To ensure the reproducibility of the findings presented, detailed experimental protocols for key assays are provided below.
Cell Viability Assay (MTT Assay)
This protocol is a general guideline for determining the half-maximal inhibitory concentration (IC50) or half-maximal growth inhibition (GI50) of a compound.
Materials:
-
Leukemia cell lines (e.g., MV4;11, MOLM-13)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
96-well plates
-
Test compound (this compound, MI-503, or VTP-50469) dissolved in a suitable solvent (e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% dimethylformamide)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density.
-
Allow cells to attach or stabilize for a few hours or overnight.
-
Prepare serial dilutions of the test compound in the culture medium.
-
Remove the existing medium from the wells and add the medium containing the different concentrations of the test compound. Include vehicle-only controls.
-
Incubate the plate for a specified period (e.g., 72 or 96 hours) at 37°C in a humidified incubator with 5% CO2.
-
Add 10 µL of MTT solution to each well and incubate for 1 to 4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.[7]
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[7]
-
Mix thoroughly to ensure complete solubilization.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 or GI50 value by plotting a dose-response curve.
Murine Xenograft Model
This protocol outlines the general procedure for establishing and evaluating the efficacy of a compound in a subcutaneous xenograft model.
Materials:
-
Immunocompromised mice (e.g., BALB/c nude or NSG mice)
-
Leukemia cell line (e.g., MV4;11)
-
Sterile PBS or appropriate cell suspension medium
-
Test compound formulated for in vivo administration
-
Calipers for tumor measurement
Procedure:
-
Harvest cultured leukemia cells and resuspend them in sterile PBS or an appropriate medium at the desired concentration (e.g., 5 x 10^6 cells/100 µL).[8]
-
Inject the cell suspension subcutaneously into the flank of the mice.
-
Monitor the mice regularly for tumor growth.
-
Once the tumors reach a palpable size (e.g., ~100 mm³), randomize the mice into treatment and control groups.[2]
-
Administer the test compound or vehicle control to the respective groups according to the planned dosing schedule (e.g., once daily intraperitoneal injection).[2][5]
-
Measure the tumor dimensions with calipers at regular intervals and calculate the tumor volume (e.g., Volume = (length x width²) / 2).
-
Monitor the body weight and overall health of the mice throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, pharmacodynamic studies).
Patient-Derived Xenograft (PDX) Model
This protocol provides a general framework for establishing and utilizing PDX models for preclinical drug evaluation.
Materials:
-
Immunocompromised mice (e.g., NSG mice)
-
Fresh primary tumor tissue from patients
-
Surgical tools for tissue processing
-
Basement membrane matrix (e.g., Matrigel)
-
Test compound formulated for in vivo administration
Procedure:
-
Obtain fresh, sterile tumor tissue from a patient.
-
Mechanically or enzymatically dissociate the tumor tissue into small fragments or a single-cell suspension.
-
Resuspend the tumor fragments or cells in a mixture of sterile medium and basement membrane matrix.
-
Surgically implant the tumor suspension subcutaneously or orthotopically into immunocompromised mice.
-
Monitor the mice for tumor engraftment and growth.
-
Once the primary tumors (F0 generation) reach a sufficient size, they can be serially passaged into new cohorts of mice for expansion.
-
For efficacy studies, once tumors are established, randomize the mice into treatment and control groups and proceed with compound administration and monitoring as described in the murine xenograft model protocol.
References
- 1. This compound | menin-MLL inhibitor | Probechem Biochemicals [probechem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. A Menin-MLL inhibitor induces specific chromatin changes and eradicates disease in models of MLL-rearranged leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evaluation of VTP-50469, a Menin-MLL1 Inhibitor, Against Ewing Sarcoma Xenograft Models by the Pediatric Preclinical Testing Consortium - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacologic inhibition of the menin-MLL interaction blocks progression of MLL leukemia in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. preclinicalpivot.org [preclinicalpivot.org]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. sites.lifesci.ucla.edu [sites.lifesci.ucla.edu]
The Evolving Landscape of Acute Myeloid Leukemia Treatment: A Comparative Guide to Menin Inhibitors in Combination Therapies
For Researchers, Scientists, and Drug Development Professionals
The advent of targeted therapies has ushered in a new era for the treatment of acute myeloid leukemia (AML), particularly for patient populations with specific genetic alterations. Among the most promising new class of agents are the menin inhibitors, which disrupt a key protein-protein interaction essential for the survival of certain leukemia subtypes. This guide provides a comprehensive comparison of the performance of menin inhibitors, with a focus on their use in combination with other chemotherapy agents, supported by available experimental data. While specific combination data for BAY-155 is emerging, this guide draws upon preclinical and clinical findings from other notable menin inhibitors to provide a valuable comparative framework for research and development.
Mechanism of Action: Disrupting the Menin-KMT2A Axis
Menin inhibitors, including this compound, target the interaction between the nuclear protein menin and the histone methyltransferase KMT2A (also known as MLL).[1][2] In AML with KMT2A gene rearrangements (KMT2A-r) or nucleophosmin (B1167650) 1 (NPM1) mutations, this interaction is critical for the maintenance of a leukemogenic gene expression program, primarily through the upregulation of genes such as HOXA9 and MEIS1.[2][3] These genes are instrumental in blocking hematopoietic differentiation and promoting leukemic cell proliferation. By disrupting the menin-KMT2A complex, menin inhibitors lead to the downregulation of these target genes, inducing differentiation and subsequent apoptosis of the cancer cells.
Below is a diagram illustrating the signaling pathway targeted by menin inhibitors.
Performance in Combination with Standard of Care: A Comparative Analysis
Extensive research is underway to evaluate the efficacy of menin inhibitors in combination with existing AML therapies. The most studied combinations involve venetoclax (B612062) (a BCL-2 inhibitor) and azacitidine (a hypomethylating agent), which represent a standard of care for many AML patients. Preclinical studies have demonstrated synergistic effects when combining menin inhibitors with these agents.
Clinical Efficacy of Menin Inhibitors in Combination Therapy
The following tables summarize key clinical trial data for different menin inhibitors in combination with venetoclax and azacitidine.
Table 1: Bleximenib (JNJ-75276617) + Venetoclax + Azacitidine in Relapsed/Refractory AML
| Endpoint | Overall Population | Prior Venetoclax Exposure |
| Overall Response Rate (ORR) | 82% | 82% |
| Composite Complete Response (cCR) | 59% | 36% |
Data from the Phase 1b dose-finding study (NCT05453903) in patients with KMT2A-r or NPM1m AML.
Table 2: Ziftomenib (KO-539) + Venetoclax + Azacitidine in Relapsed/Refractory AML
| Endpoint | Menin Inhibitor Naïve | Prior Venetoclax Exposure |
| Overall Response Rate (ORR) | 56% (CR/CRh) | 40% |
| NPM1-mutated | 60% (CR/CRh) | 60% |
| KMT2A-rearranged | 50% (CR/CRh) | - |
Data from the Phase 1 KOMET-007 trial (NCT05735184).
Table 3: Revumenib (SNDX-5613) + Venetoclax + Azacitidine in Newly Diagnosed AML (Older Adults)
| Endpoint | Overall Population |
| Overall Response Rate (ORR) | 88.4% |
| Composite Complete Response (cCR) | 81.4% |
| Measurable Residual Disease (MRD) Negativity | 100% of evaluable patients |
Data from the Phase 1 dose-escalation and expansion substudy of the Beat AML master protocol (NCT03013998) in patients aged ≥60 years with NPM1m or KMT2Ar AML.
Experimental Protocols: A Look into Clinical Trial Design
The following provides a generalized overview of the methodologies employed in the clinical trials investigating menin inhibitors in combination with venetoclax and azacitidine.
Patient Population:
-
Adults with relapsed or refractory AML, or newly diagnosed AML patients ineligible for intensive chemotherapy.
-
Confirmed KMT2A rearrangements or NPM1 mutations.
Treatment Regimen:
-
Menin Inhibitor: Administered orally, typically in continuous 28-day cycles. Dosing is determined through dose-escalation cohorts.
-
Venetoclax: Administered orally, often with a dose ramp-up schedule.
-
Azacitidine: Administered intravenously or subcutaneously for the first 7 days of each 28-day cycle.
Primary Endpoints:
-
Safety and tolerability.
-
Determination of the recommended Phase 2 dose (RP2D).
-
Overall Response Rate (ORR), including Complete Remission (CR), CR with incomplete hematologic recovery (CRi), and CR with partial hematologic recovery (CRh).
Secondary Endpoints:
-
Duration of response.
-
Event-free survival.
-
Overall survival.
-
Rate of measurable residual disease (MRD) negativity.
The workflow for a typical clinical trial evaluating these combination therapies is depicted below.
Future Directions and Logical Relationships in Treatment Advancement
The promising results from combination therapies with menin inhibitors are paving the way for their integration into earlier lines of treatment and for exploring novel combinations. The logical progression of research and development in this area is outlined below.
References
BAY-155: A Comparative Analysis of its Efficacy in Diverse Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of BAY-155, a potent and selective small molecule inhibitor of the Menin-Mixed Lineage Leukemia (MLL) interaction. The objective is to present a clear overview of its anti-cancer effects across various cell lines, supported by experimental data. This document details the compound's mechanism of action, summarizes its efficacy in tabular format, outlines relevant experimental protocols, and provides visual representations of the signaling pathways and experimental workflows.
Introduction to this compound
This compound is a third-generation Menin-MLL inhibitor with a high binding affinity, demonstrating an IC50 of 8 nM for the Menin-MLL interaction. It represents a significant improvement in potency over earlier inhibitors like MI-503. The primary mechanism of action of this compound is the disruption of the protein-protein interaction between Menin and MLL fusion proteins, which are critical drivers in certain types of leukemia, particularly Acute Myeloid Leukemia (AML) and Acute Lymphoblastic Leukemia (ALL) with MLL gene rearrangements. This inhibition leads to the downregulation of key oncogenic genes, such as MEIS1, and the upregulation of differentiation markers like MNDA and CD11b, ultimately inducing apoptosis and inhibiting cancer cell proliferation.
Comparative Efficacy of this compound Across Cancer Cell Lines
The anti-proliferative activity of this compound has been evaluated across a panel of cancer cell lines, revealing a pronounced selectivity for MLL-rearranged leukemia cells. In contrast, its effect on solid tumor cell lines is significantly less potent.
Table 1: Comparative Anti-Proliferative Activity of this compound (IC50 Values)
| Cell Line | Cancer Type | MLL Status | This compound IC50 (nM) | Alternative Menin-MLL Inhibitor (MI-503) IC50 (nM) |
| MOLM-13 | Acute Myeloid Leukemia (AML) | MLL-AF9 rearrangement | ~10 - 50 | ~63 - 280 |
| MV4-11 | Acute Myeloid Leukemia (AML) | MLL-AF4 rearrangement | ~10 - 50 | ~28 - 140 |
| KOPN-8 | Acute Lymphoblastic Leukemia (ALL) | MLL-AF4 rearrangement | Sensitive | Not Widely Reported |
| RS4;11 | Acute Lymphoblastic Leukemia (ALL) | MLL-AF4 rearrangement | Sensitive | Not Widely Reported |
| Various Solid Tumor Cell Lines | Breast, Colon, Lung, etc. | Not Applicable | >10,000 (Largely insensitive) | Not Widely Reported |
Table 2: Effect of this compound on Gene Expression in MLL-Rearranged Leukemia Cells
| Gene | Function | Effect of this compound Treatment |
| MEIS1 | Homeobox protein, key for leukemogenesis | Strong Downregulation |
| MNDA | Myeloid cell nuclear differentiation antigen | Upregulation |
| CD11b | Integrin alpha M, a myeloid differentiation marker | Upregulation |
| HOXA9 | Homeobox protein, critical for leukemia maintenance | Downregulation |
Signaling Pathway and Mechanism of Action
This compound targets the interaction between Menin and the N-terminal fragment of MLL that is retained in MLL fusion proteins. This interaction is crucial for the recruitment of the fusion protein to chromatin and the subsequent histone H3 lysine (B10760008) 4 (H3K4) trimethylation, which leads to the transcriptional activation of oncogenes like HOXA9 and MEIS1. By disrupting this interaction, this compound effectively reverses this oncogenic program, leading to cell differentiation and apoptosis.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays used to evaluate the efficacy of this compound.
Cell Viability Assay (MTT/MTS Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
Protocol Details:
-
Cell Seeding: Seed cancer cells (e.g., MOLM-13, MV4-11) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium.
-
Treatment: After 24 hours, treat the cells with a serial dilution of this compound (e.g., from 1 nM to 10 µM). Include a vehicle control (DMSO).
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Reagent Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) or 20 µL of MTS solution to each well.
-
Final Incubation: Incubate for an additional 2-4 hours at 37°C.
-
Data Acquisition: If using MTT, add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) and incubate overnight. Measure the absorbance at 570 nm. If using MTS, measure the absorbance directly at 490 nm.
-
Analysis: Plot the absorbance values against the log of the drug concentration and determine the IC50 value using non-linear regression analysis.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol Details:
-
Cell Treatment: Treat cells with this compound at concentrations around the determined IC50 for 48-72 hours.
-
Cell Harvesting: Harvest the cells, including any floating cells, and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Viable cells are Annexin V and PI negative. Early apoptotic cells are Annexin V positive and PI negative. Late apoptotic/necrotic cells are both Annexin V and PI positive.
Gene Expression Analysis (Quantitative Real-Time PCR)
This technique is used to quantify the changes in the expression of target genes following treatment with this compound.
Protocol Details:
-
RNA Extraction: Treat cells with this compound for a specified time (e.g., 24, 48, or 72 hours). Extract total RNA using a suitable kit.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
qRT-PCR: Perform quantitative real-time PCR using SYBR Green or TaqMan probes for the target genes (MEIS1, MNDA, CD11b, HOXA9) and a housekeeping gene (e.g., GAPDH, ACTB) for normalization.
-
Data Analysis: Calculate the relative gene expression changes using the ΔΔCt method.
Conclusion
This compound demonstrates potent and selective anti-cancer activity against leukemia cell lines harboring MLL rearrangements. Its mechanism of action, the disruption of the Menin-MLL interaction, leads to the suppression of a key oncogenic transcriptional program. In contrast, its efficacy against solid tumor cell lines is limited, highlighting the specific dependency of certain hematological malignancies on the Menin-MLL axis. The data and protocols presented in this guide provide a valuable resource for researchers investigating the therapeutic potential of Menin-MLL inhibitors and for the development of targeted cancer therapies. Further studies are warranted to explore potential combination strategies to enhance the efficacy of this compound and to identify biomarkers for patient stratification.
Benchmarking BAY-155 Against Standard-of-Care Treatments for Acute Myeloid Leukemia (AML)
A Comparative Guide for Researchers and Drug Development Professionals
Acute Myeloid Leukemia (AML) is a complex and heterogeneous hematologic malignancy characterized by the rapid proliferation of abnormal myeloid progenitor cells in the bone marrow and blood. For decades, the standard of care for AML has been intensive chemotherapy, but recent advances have introduced targeted therapies that are changing the treatment landscape. This guide provides a comparative analysis of the investigational menin-MLL inhibitor, BAY-155, against current standard-of-care treatments for AML, with a focus on mechanism of action, preclinical data, and the clinical context provided by other menin inhibitors.
Introduction to this compound: A Novel Menin-MLL Inhibitor
This compound is a potent and selective small molecule inhibitor of the protein-protein interaction between menin and mixed-lineage leukemia (MLL1).[1] In a significant subset of AML, particularly those with MLL gene rearrangements (MLL-r) or nucleophosmin (B1167650) 1 (NPM1) mutations, this interaction is a critical driver of leukemogenesis. By disrupting the menin-MLL1 complex, this compound aims to reverse the aberrant gene expression program that sustains leukemic cell growth and survival.
Preclinical Evidence: Preclinical studies have demonstrated the anti-proliferative effects of this compound in various AML and Acute Lymphoblastic Leukemia (ALL) models.[1] The inhibitor has been shown to down-regulate the expression of key MLL target genes, such as MEIS1, and induce differentiation markers, including CD11b and MNDA.[1]
Standard-of-Care Treatments for AML
The current treatment paradigm for AML is multifaceted and depends on factors such as patient age, fitness for intensive therapy, and the specific molecular and cytogenetic features of the leukemia.[2][3]
Intensive Chemotherapy: The "7+3" Regimen
The "7+3" regimen has been the cornerstone of induction chemotherapy for fit patients for several decades. It involves a continuous intravenous infusion of cytarabine (B982) for seven days combined with an anthracycline, such as daunorubicin (B1662515) or idarubicin, for the first three days.
Experimental Protocol: "7+3" Regimen
| Component | Dosage | Administration | Schedule |
| Cytarabine | 100-200 mg/m² per day | Continuous IV infusion | Days 1-7 |
| Daunorubicin | 60-90 mg/m² per day | IV push or short infusion | Days 1-3 |
| or | |||
| Idarubicin | 12 mg/m² per day | IV push or short infusion | Days 1-3 |
Targeted Therapies
The approval of several targeted agents has marked a significant advancement in AML therapy, offering effective treatment options for patients with specific genetic mutations.
Mutations in the FMS-like tyrosine kinase 3 (FLT3) gene are among the most common in AML and are associated with a poor prognosis. FLT3 inhibitors, such as midostaurin (B1676583) and gilteritinib, are now integrated into treatment protocols for patients with FLT3-mutated AML.
Experimental Protocol: Midostaurin with "7+3" Chemotherapy
| Component | Dosage | Administration | Schedule |
| Cytarabine | 200 mg/m² per day | Continuous IV infusion | Days 1-7 |
| Daunorubicin | 60 mg/m² per day | IV infusion | Days 1-3 |
| Midostaurin | 50 mg | Orally, twice daily | Days 8-21 |
Mutations in the isocitrate dehydrogenase 1 (IDH1) and 2 (IDH2) genes lead to the production of an oncometabolite, 2-hydroxyglutarate (2-HG), which disrupts cellular differentiation. Ivosidenib (for IDH1 mutations) and enasidenib (B560146) (for IDH2 mutations) are oral inhibitors that have shown efficacy in these patient populations.
Venetoclax is a selective inhibitor of the anti-apoptotic protein B-cell lymphoma 2 (BCL-2). It has demonstrated significant efficacy, particularly in older or unfit patients, when combined with hypomethylating agents (azacitidine or decitabine) or low-dose cytarabine.
Experimental Protocol: Venetoclax with Azacitidine
| Component | Dosage | Administration | Schedule |
| Venetoclax | Daily ramp-up to 400 mg | Orally, once daily | Continuous |
| Azacitidine | 75 mg/m² | IV or SC | Days 1-7 of each 28-day cycle |
Comparative Efficacy and Emerging Data for Menin Inhibitors
Direct comparative clinical trial data for this compound against standard-of-care treatments are not yet publicly available. However, the clinical development of other menin inhibitors, such as revumenib (SNDX-5613) and ziftomenib (B3325460) (KO-539), provides valuable insights into the potential efficacy of this drug class in AML with KMT2A rearrangements or NPM1 mutations.
Table 1: Overview of Efficacy Data for Menin Inhibitors and Standard of Care
| Treatment | Patient Population | Overall Response Rate (ORR) | Complete Remission (CR/CRh) | Reference |
| Menin Inhibitors (as a class) | R/R AML with NPM1m or KMT2Ar | ~40-60% (monotherapy) | ~25-45% (monotherapy) | |
| Revumenib + Azacitidine + Venetoclax | Newly Diagnosed Older/Unfit AML with NPM1m or KMT2Ar | 86.4% | 81.8% (CR/CRh/CRi) | |
| Standard of Care | ||||
| "7+3" Chemotherapy | Newly Diagnosed Fit AML | ~70-80% (in patients <60 years) | - | |
| Venetoclax + Azacitidine | Newly Diagnosed Unfit AML | 66.4% | 66.4% (CR/CRi) | |
| Midostaurin + "7+3" | Newly Diagnosed FLT3-mutated AML | - | Significantly improved survival vs. placebo |
R/R: Relapsed/Refractory; NPM1m: NPM1-mutated; KMT2Ar: KMT2A-rearranged; CRh: Complete Remission with partial hematologic recovery; CRi: Complete Remission with incomplete count recovery.
Signaling Pathways and Mechanisms of Action
This compound and the Menin-MLL Pathway
In MLL-rearranged AML, the MLL fusion protein aberrantly recruits the histone methyltransferase DOT1L and other transcriptional machinery to target genes, such as the HOXA cluster and MEIS1, leading to their overexpression and a block in myeloid differentiation. Menin is a critical scaffold protein in this complex. This compound disrupts the menin-MLL interaction, leading to the eviction of this oncogenic complex from chromatin, downregulation of target gene expression, and subsequent differentiation and apoptosis of leukemic cells.
References
Safety Operating Guide
Navigating the Disposal of Novel Research Chemicals: A Procedural Guide for BAY-155
For researchers, scientists, and drug development professionals, the proper handling and disposal of novel chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides a comprehensive framework for the proper disposal of the research chemical BAY-155, a menin-MLL inhibitor. In the absence of a specific Safety Data Sheet (SDS) detailing its disposal, this document outlines a conservative, safety-first approach based on established principles of laboratory waste management.
All laboratory personnel should treat research chemicals with unknown disposal protocols as hazardous waste.[1] It is imperative to consult with your institution's Environmental Health and Safety (EHS) department before proceeding with any disposal steps. Disposal of unknown or unlabeled chemicals can be costly and presents significant safety and legal challenges.[2][3]
I. Pre-Disposal Hazard Assessment
Before any disposal actions are taken, a thorough hazard assessment of this compound waste streams is necessary. This involves evaluating the characteristics of the waste, which may include unreacted this compound, solutions containing the compound, and contaminated labware.
Key Hazard Characteristics to Consider:
-
Ignitability: Liquids with a flashpoint below 140°F, solids that can cause fire through friction, or oxidizers.
-
Corrosivity: Aqueous solutions with a pH less than or equal to 2, or greater than or equal to 12.5.
-
Reactivity: Substances that are unstable, react violently with water, or generate toxic gases when mixed with water.
-
Toxicity: Harmful or fatal if ingested or absorbed, or if it leaches from a landfill into groundwater.
Since the specific hazards of this compound are not fully documented in publicly available literature, it should be handled as a potentially hazardous substance.
II. Standard Operating Procedure for Disposal
This step-by-step guide ensures a safe and compliant disposal process.
Step 1: Personal Protective Equipment (PPE) Always wear appropriate PPE when handling this compound waste. This includes, at a minimum:
-
Safety glasses or goggles
-
Chemical-resistant gloves (consult a glove compatibility chart for the solvents used)
-
A lab coat
Step 2: Waste Segregation Proper segregation of chemical waste is crucial to prevent dangerous reactions.[4]
-
Solid Waste: Collect solid this compound and contaminated materials (e.g., gloves, weigh boats, pipette tips) in a designated, leak-proof container lined with a heavy-duty plastic bag.
-
Liquid Waste: Collect liquid waste containing this compound in a compatible, shatter-resistant container. Do not mix with incompatible waste streams. For instance, keep acidic and basic waste separate, and do not combine oxidizing acids with organic substances.[5]
-
Sharps Waste: Needles, syringes, and other contaminated sharps must be placed in a rigid, puncture-resistant sharps container.
Step 3: Waste Container Labeling Properly label all waste containers as soon as waste is first added. The label should include:
-
The words "Hazardous Waste"
-
The full chemical name(s) of the contents (e.g., "this compound in DMSO," "Methanol rinse from this compound synthesis"). Avoid using abbreviations or chemical formulas.
-
The approximate concentrations and volumes of the components.
-
The date accumulation started.
-
The name of the principal investigator and the laboratory location.
Step 4: Storage of Hazardous Waste Store waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory.
-
The SAA must be at or near the point of generation.
-
Keep waste containers securely closed except when adding waste.
-
Use secondary containment bins to prevent spills and to segregate incompatible wastes.
-
Never store more than 55 gallons of hazardous waste or one quart of acutely toxic waste in an SAA.
Step 5: Arranging for Disposal Contact your institution's EHS department to schedule a waste pickup. Provide them with a detailed inventory of the waste you need to be collected. Do not attempt to dispose of chemical waste down the drain or in the regular trash. Evaporation of chemical waste, even in a fume hood, is also prohibited.
III. Data Presentation for Waste Disposal
To facilitate a smooth and compliant waste pickup, maintain a detailed log of all generated waste. The following table can be used to summarize the necessary information for your EHS office.
| Waste Container ID | Contents (Full Chemical Names) | Concentration/ Quantity | Physical State (Solid/Liquid) | Hazard Classification (If known) | Generation Date |
| This compound-L01 | This compound in DMSO | ~10 mM, 500 mL | Liquid | Toxic, Flammable | 2025-11-28 |
| This compound-S01 | This compound powder, contaminated weigh paper | ~2 g | Solid | Toxic | 2025-11-28 |
| This compound-AQ01 | Aqueous washings from this compound purification | <1 mM, 1 L | Liquid | Potentially Toxic | 2025-11-29 |
IV. Experimental Protocols for Waste Treatment (If Permissible)
In some cases, and only with explicit approval from your EHS department, chemical inactivation or treatment may be an appropriate step before disposal.
Example Protocol: Neutralization of Acidic/Basic Waste This protocol is for the neutralization of dilute acidic or basic aqueous solutions that may contain trace amounts of this compound.
-
Preparation: Conduct the procedure in a fume hood. Wear appropriate PPE. Have spill control materials readily available.
-
Cooling: Place the container of acidic or basic waste in an ice bath to manage any exothermic reaction.
-
Neutralization: Slowly add a neutralizing agent while stirring.
-
For acidic waste, add a weak base such as sodium bicarbonate or a dilute solution of sodium hydroxide.
-
For basic waste, add a weak acid such as citric acid or a dilute solution of hydrochloric acid.
-
-
pH Monitoring: Continuously monitor the pH of the solution using pH paper or a calibrated pH meter.
-
Completion: Stop adding the neutralizing agent when the pH is between 6.0 and 8.0.
-
Disposal: The neutralized solution must still be collected as hazardous waste and labeled accordingly, as it contains this compound.
Important: Never attempt to treat or inactivate unknown chemicals or highly reactive substances without direct guidance and supervision from EHS professionals.
V. Logical Workflow for Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Workflow for the safe disposal of research chemical waste.
References
- 1. vumc.org [vumc.org]
- 2. Disposal of Unknown Chemical Waste - Policies and Procedures [umaryland.edu]
- 3. Unknowns | Environmental Health & Safety | Michigan State University [ehs.msu.edu]
- 4. youtube.com [youtube.com]
- 5. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
